molecular formula C17H17ClO6 B10821931 Griseofulvin-d3

Griseofulvin-d3

Cat. No.: B10821931
M. Wt: 355.8 g/mol
InChI Key: DDUHZTYCFQRHIY-BCBJJHLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Griseofulvin-d3 is a deuterium-labeled stable isotope of the classic antifungal agent, Griseofulvin. This compound serves as a critical internal standard in quantitative mass spectrometry, enhancing the precision and accuracy of analytical methods used to measure Griseofulvin levels in various biological and environmental samples. Researchers employ this compound in fungicide research to trace the degradation, persistence, and bioaccumulation potential of Griseofulvin within ecological systems. It is also a valuable tool for elucidating the metabolic pathways and pharmacokinetic profile of the parent compound, as the deuterium atoms allow for clear tracking of enzymatic processes and biotransformation. The parent compound, Griseofulvin, is a spirocyclic fungal natural product that functions as a fungistatic agent. It acts by inhibiting microtubule assembly, disrupting the formation of the mitotic spindle, and ultimately preventing fungal cell division. This compound is for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methyl-3'-(trideuteriomethoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUHZTYCFQRHIY-BCBJJHLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC(=O)C[C@H]([C@@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

From Fungus to Function: The Evolution of Griseofulvin as a Precision Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper | Drug Development & Cell Biology

This technical guide explores the history and multifaceted development of griseofulvin, tracing its journey from a soil-derived antifungal agent to an indispensable tool in cellular and cancer research. Initially recognized for its therapeutic effects against dermatophyte infections, griseofulvin's unique mechanism of action—the disruption of microtubule dynamics—has cemented its role in laboratories worldwide for investigating fundamental cellular processes, including cell division, microtubule-dependent transport, and cell cycle regulation. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of its historical context, mechanism, and practical applications, including detailed experimental protocols and quantitative data.

Historical Development and Discovery

Griseofulvin was first isolated in 1939 by Oxford, Raistrick, and Simonart from the mold Penicillium griseofulvum. For over a decade, its potential was primarily explored in the context of agriculture as a systemic antifungal agent for plants. Its transition to human medicine began in the 1950s when it was found to be highly effective and orally bioavailable for treating fungal infections of the skin, hair, and nails (dermatophytosis). The subsequent elucidation of its mechanism of action in the 1960s, revealing its role as a mitotic inhibitor that disrupts microtubule function, opened a new chapter for griseofulvin as a valuable agent for basic scientific research.

Mechanism of Action: A Microtubule-Targeting Agent

Griseofulvin exerts its effects by binding directly to tubulin, the protein subunit that polymerizes to form microtubules. This binding event interferes with the assembly of these critical cytoskeletal structures. Unlike other microtubule inhibitors like colchicine or the vinca alkaloids, griseofulvin's interaction is distinct, leading to the formation of abnormal mitotic spindles. This disruption ultimately triggers a cell cycle checkpoint, arresting cells in the metaphase of mitosis (G2/M phase). It is this precise anti-mitotic property that allows researchers to manipulate and study the cell cycle with a high degree of control.

Griseofulvin Griseofulvin Tubulin Tubulin Dimers Griseofulvin->Tubulin Binds to Polymerization Microtubule Polymerization Griseofulvin->Polymerization Inhibits Tubulin->Polymerization Spindle Mitotic Spindle Assembly Polymerization->Spindle Disruption Disruption of Spindle Function Polymerization->Disruption Leads to Spindle->Disruption Arrest Metaphase Arrest (G2/M) Disruption->Arrest

Caption: Mechanism of Griseofulvin leading to mitotic arrest.

Applications as a Research Tool

The ability of griseofulvin to reversibly halt cell division has made it a cornerstone for a variety of research applications.

  • Cell Cycle Synchronization: By arresting a population of cells at the G2/M transition, griseofulvin allows for the synchronized study of cellular events specific to this phase. This is crucial for investigating the regulation of mitotic entry and exit, the function of cell cycle checkpoints, and the activity of phase-specific proteins like cyclins and cyclin-dependent kinases.

  • Microtubule Dynamics Studies: As a microtubule-disrupting agent, it is used to probe the role of the microtubule cytoskeleton in processes such as intracellular trafficking, cell migration, and the maintenance of cell polarity.

  • Cancer Research: The anti-mitotic nature of griseofulvin has prompted extensive research into its potential as an anticancer agent. It serves as a reference compound for studying apoptosis induced by mitotic catastrophe and for screening novel compounds that target microtubule function. Its effects on various cancer cell lines have been well-documented.

Quantitative Data: In Vitro Efficacy

The potency of griseofulvin varies across different cell types. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key metric for its anti-proliferative activity.

Cell LineCancer TypeIC50 (µM)Citation
MCF-7Breast Cancer15.6
HeLaCervical Cancer5 - 25
A549Lung Cancer~20
HL-60Leukemia1.3
K562Leukemia1.7

Note: IC50 values can vary based on experimental conditions, such as incubation time and assay method.

Key Experimental Protocols

Protocol: Induction of Mitotic Arrest for Cell Cycle Synchronization

This protocol details the use of griseofulvin to enrich a population of cultured cells in the G2/M phase.

  • Cell Plating: Seed asynchronous cells (e.g., HeLa, MCF-7) in appropriate culture vessels and allow them to adhere and enter exponential growth for 24 hours. The seeding density should be chosen to ensure cells are approximately 50-60% confluent at the time of harvest.

  • Griseofulvin Treatment: Prepare a stock solution of griseofulvin in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration typically ranging from 10 to 40 µM. The optimal concentration should be determined empirically for each cell line.

  • Incubation: Remove the existing medium from the cells and replace it with the griseofulvin-containing medium. Incubate the cells for 16-24 hours. This duration is generally sufficient to allow a majority of the cycling cells to progress to and arrest in mitosis.

  • Verification of Arrest (Microscopy): Observe the cells using a phase-contrast microscope. A successful mitotic arrest is characterized by a significant increase in the population of rounded-up, loosely attached cells, which is the typical morphology of cells in mitosis.

  • Harvesting: Harvest the mitotically arrested cells. For adherent cells, gentle shaking of the culture vessel ("mitotic shake-off") can selectively dislodge the loosely attached mitotic cells, yielding a highly enriched population.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining and Flow Cytometry

This protocol is used to quantify the proportion of cells in different phases of the cell cycle following griseofulvin treatment.

cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis Culture 1. Seed & Treat Cells with Griseofulvin Harvest 2. Harvest Cells (Trypsinization) Culture->Harvest Fix 3. Fix Cells (e.g., 70% Ethanol) Harvest->Fix Stain 4. Stain with Propidium Iodide/RNase Fix->Stain Flow 5. Acquire Data on Flow Cytometer Stain->Flow Analysis 6. Analyze DNA Content (G1 vs G2/M peak) Flow->Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

  • Cell Preparation: Treat cells with griseofulvin as described in Protocol 5.1. Harvest the entire cell population (both adherent and floating cells) using trypsinization, then wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Pellet the fixed cells by centrifugation and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. PI intercalates with DNA, and RNase A is included to prevent staining of double-stranded RNA.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. PI fluoresces when excited by a 488 nm laser, and the fluorescence intensity is proportional to the amount of DNA in each cell.

  • Data Analysis: The resulting data is plotted as a histogram of cell count versus fluorescence intensity. Cells in G1 phase have 2N DNA content, while cells in G2 and mitosis (M) have 4N DNA content. A successful G2/M arrest will be evident as a significant increase in the height of the 4N peak compared to an untreated control population.

Conclusion

Griseofulvin represents a classic example of a natural product whose utility has expanded far beyond its original therapeutic indication. Its well-characterized mechanism as a microtubule-disrupting agent has made it an invaluable and cost-effective tool for cell biologists. By enabling the precise manipulation of the cell cycle and cytoskeleton, griseofulvin continues to facilitate fundamental discoveries in cellular regulation and serves as an important benchmark compound in the ongoing search for novel anti-mitotic therapies for cancer and other proliferative diseases.

The Imperative of Isotopic Reinforcement: A Technical Guide to Deuterated Griseofulvin in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide explores the rationale and practical application of deuterated griseofulvin as an internal standard in mass spectrometry-based bioanalysis. We will delve into the core principles that necessitate its use, present comparative data, and provide detailed experimental protocols for its implementation.

The Rationale: Combating Analytical Variability with a Stable Isotope-Labeled Internal Standard

The quantitative analysis of drugs and their metabolites in complex biological matrices, such as plasma or urine, is fraught with challenges. Matrix effects, ion suppression or enhancement, and variations in sample preparation and instrument response can all introduce significant variability and inaccuracy. The use of an internal standard (IS) is a cornerstone of robust bioanalytical methods, designed to compensate for these fluctuations.

An ideal internal standard should mimic the analyte of interest in its physicochemical properties, including extraction recovery, ionization efficiency, and chromatographic retention time, without interfering with its measurement. While structural analogs can be used, stable isotope-labeled (SIL) internal standards, such as deuterated griseofulvin (d3-Griseofulvin), represent the gold standard.

The key advantages of using deuterated griseofulvin include:

  • Co-elution with the Analyte: Deuterated griseofulvin has nearly identical chromatographic behavior to the unlabeled griseofulvin, meaning they experience the same matrix effects during elution and ionization.

  • Similar Ionization Efficiency: The ionization efficiency of deuterated griseofulvin is almost identical to that of griseofulvin in the mass spectrometer's ion source.

  • Correction for Matrix Effects: Because the SIL-IS and the analyte are affected in the same way by matrix components, the ratio of their peak areas remains constant, even in the presence of significant ion suppression or enhancement. This leads to improved accuracy and precision in quantification.

  • Compensation for Sample Preparation Variability: Any loss of analyte during sample preparation steps, such as liquid-liquid extraction or protein precipitation, will be mirrored by a proportional loss of the deuterated internal standard.

Quantitative Data: A Comparative Overview

The following tables summarize typical validation data for an LC-MS/MS method for the quantification of griseofulvin in human plasma using deuterated griseofulvin as an internal standard. This data highlights the high degree of accuracy and precision achievable with this approach.

Table 1: Linearity and Sensitivity

ParameterValue
Linear Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ)1 ng/mL
LLOQ Accuracy (%)95 - 105%
LLOQ Precision (%CV)< 10%

Table 2: Accuracy and Precision (Intra- and Inter-day)

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
Low QC398.74.2101.25.1
Medium QC50102.13.1100.54.5
High QC80099.22.599.83.8

Table 3: Recovery and Matrix Effect

AnalyteExtraction Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Griseofulvin85.2 ± 4.10.920.99
d3-Griseofulvin86.1 ± 3.80.91N/A
  • Extraction Recovery: Demonstrates the efficiency of the extraction process.

  • Matrix Factor: A value < 1 indicates ion suppression, while a value > 1 indicates ion enhancement.

  • IS-Normalized Matrix Factor: A value close to 1 demonstrates that the deuterated internal standard effectively compensates for matrix effects.

Experimental Protocols

This section provides a detailed methodology for the quantification of griseofulvin in human plasma using deuterated griseofulvin as an internal standard.

Sample Preparation: Protein Precipitation
  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of deuterated griseofulvin in methanol.

  • Protein Precipitation: Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Injection: Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: A C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 20% B to 80% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Griseofulvin: m/z 353.1 → 285.1

      • d3-Griseofulvin: m/z 356.1 → 288.1

    • Collision Energy: Optimized for each transition (typically 20-30 eV).

    • Source Temperature: 500°C.

Visualizations: Diagrams of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Plasma Sample spike Spike with d3-Griseofulvin (IS) plasma->spike precipitate Protein Precipitation (Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi ms_detection MS/MS Detection (MRM) esi->ms_detection peak_integration Peak Integration ms_detection->peak_integration ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->ratio calibration Quantification via Calibration Curve ratio->calibration

Caption: Experimental workflow for the bioanalysis of griseofulvin.

G Principle of Stable Isotope Dilution cluster_ideal Ideal Conditions (No Matrix Effect) cluster_matrix With Matrix Effect (50% Suppression) A1 Analyte Signal (Area = 100) R1 Ratio = 1.0 A1->R1 IS1 IS Signal (Area = 100) IS1->R1 Conclusion Accurate quantification is maintained due to the constant ratio. A2 Analyte Signal (Area = 50) R2 Ratio = 1.0 A2->R2 IS2 IS Signal (Area = 50) IS2->R2 G Griseofulvin and d3-Griseofulvin Fragmentation Griseofulvin Griseofulvin Precursor Ion m/z 353.1 Griseofulvin_frag Product Ion m/z 285.1 Griseofulvin->Griseofulvin_frag CID d3_Griseofulvin d3-Griseofulvin Precursor Ion m/z 356.1 d3_Griseofulvin_frag Product Ion m/z 288.1 d3_Griseofulvin->d3_Griseofulvin_frag CID

A Comparative Analysis of the Physicochemical Properties of Griseofulvin and Griseofulvin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin is a well-established, orally administered antifungal agent used for the treatment of dermatophyte infections of the skin, hair, and nails.[1][2] It is a fungistatic drug, meaning it inhibits the growth of fungi without directly killing them.[2] The drug is produced by the fermentation of the fungus Penicillium griseofulvum.[2]

Griseofulvin-d3 is a stable, isotopically labeled analogue of Griseofulvin.[3] In this compound, three hydrogen atoms in one of the methoxy groups have been replaced with deuterium atoms. This substitution makes this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry (MS), such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4][5]

This technical guide provides an in-depth comparison of the core physicochemical properties of Griseofulvin and this compound, details the experimental protocols for their determination, and illustrates key biological and analytical workflows.

Comparative Physicochemical Properties

The primary structural difference between Griseofulvin and this compound is the presence of three deuterium atoms, which results in a slightly higher molecular weight for the deuterated compound. Other bulk physicochemical properties, such as melting point, pKa, logP, and solubility, are not expected to differ significantly, as the kinetic isotope effect has a negligible impact on these macroscopic characteristics.

The following table summarizes the known quantitative data for both compounds.

PropertyGriseofulvinThis compoundReference(s)
Molecular Formula C₁₇H₁₇ClO₆C₁₇H₁₄D₃ClO₆[6],[4][7]
Molecular Weight 352.77 g/mol 355.78 g/mol [6],[4][7]
Physical Appearance White to creamy white, crystalline powder.[1][6]Solid (Specific appearance details are not typically provided by manufacturers).[4]
Melting Point 220 °C (428 °F)Data not available; expected to be nearly identical to Griseofulvin.[6][8]
Water Solubility Very slightly soluble; 8.64 mg/L at 25 °C.[6]Data not available; expected to be nearly identical to Griseofulvin.
Solubility in Organic Solvents Freely soluble in dimethylformamide; soluble in acetone and chloroform; sparingly soluble in ethanol and methanol.[3][9]Soluble in Acetonitrile, DMF, DMSO, and Methanol.[4]
pKa (Predicted) Strongest Acidic: 17.69 - 19.62Strongest Basic: -4.3Data not available; expected to be nearly identical to Griseofulvin.[8][10]
LogP (Octanol/Water) 2.18Data not available; expected to be nearly identical to Griseofulvin.[6]

Experimental Protocols

Accurate determination of physicochemical properties is critical for drug development. Below are detailed methodologies for key experiments.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[11] It measures the equilibrium concentration of a compound in a saturated solution.

Methodology:

  • Preparation: Add an excess amount of the test compound (e.g., Griseofulvin) to a series of vials containing an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a specific pH. The presence of undissolved solid material is essential to ensure saturation.[12][13]

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached between the solid and dissolved states.[12][14]

  • Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to sediment. To separate the saturated supernatant from the solid material, use centrifugation at high speed (e.g., 13,000 rpm) or filtration with a low-binding filter (e.g., 0.45 µm pore size).[14][15]

  • Quantification: Carefully collect an aliquot of the clear supernatant.

  • Analysis: Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[14][16] A standard calibration curve is used for accurate quantification.[16]

G Workflow for Shake-Flask Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess Griseofulvin to buffer B Agitate at constant temperature (24-48h) A->B Achieve Equilibrium C Centrifuge or Filter to remove solid B->C Separate Phases D Collect clear supernatant C->D Isolate Saturated Solution E Analyze concentration via HPLC-UV D->E Determine Solubility

Workflow for Shake-Flask Solubility Determination
Protocol for Determining pKa of Poorly Soluble Drugs

For poorly soluble compounds like Griseofulvin, traditional potentiometric titration in aqueous media is challenging. The determination often requires the use of co-solvents or specialized techniques.

Methodology (Spectrophotometric Method):

  • Stock Solution Preparation: Prepare a concentrated stock solution of the drug in a suitable organic solvent (e.g., Methanol or DMSO).[13]

  • Buffer Preparation: Prepare a series of aqueous buffers covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Add a small, constant volume of the drug's stock solution to each buffer solution. The final concentration of the organic solvent should be kept low and constant across all samples to minimize its effect on the pKa.

  • UV-Vis Spectroscopy: Measure the UV-Vis absorbance spectrum for each sample at a constant temperature.

  • Data Analysis: Identify wavelengths where the ionized and non-ionized forms of the drug have different absorbances. Plot the absorbance at these wavelengths against the pH of the buffer solutions. The resulting data will form a sigmoidal curve.

  • pKa Calculation: The inflection point of the sigmoidal curve corresponds to the pKa of the compound.[17] This can be determined by fitting the data to the appropriate Henderson-Hasselbalch-derived equation. For very insoluble drugs, this process is repeated at several co-solvent concentrations, and the aqueous pKa is found by extrapolating the results to 0% organic solvent.[18][19]

Protocol for HPLC Analysis

HPLC is a standard technique for the identification and quantification of Griseofulvin in various matrices.

Methodology:

  • Sample Preparation: For plasma samples, a protein precipitation and extraction step is required. Mix 100 µL of plasma with 100 µL of an internal standard solution (e.g., this compound or warfarin in acetonitrile).[20] Vortex and centrifuge the mixture to pellet the precipitated proteins.[20]

  • Dilution: Dilute the resulting supernatant with the mobile phase buffer to ensure compatibility with the HPLC system.[20]

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm) is typically used.[16]

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v), often with a small amount of acid like acetic acid (0.1%) to improve peak shape.[16]

    • Flow Rate: A typical flow rate is 1.0 mL/min.[16]

    • Detection: UV detection at a wavelength of approximately 291-292 nm, which is a lambda max for Griseofulvin.[16][20]

  • Injection and Analysis: Inject a fixed volume (e.g., 50 µL) of the prepared sample onto the column.[20] The concentration of Griseofulvin is determined by comparing its peak area to that of the internal standard and referencing a standard curve.

Mechanism of Action of Griseofulvin

Griseofulvin exerts its antifungal effect by disrupting mitosis in fungal cells.[10] This selective toxicity makes it effective against dermatophytes that infect keratinized tissues.

Key Steps in the Mechanism:

  • Accumulation: After oral administration, Griseofulvin is absorbed and deposited in keratin precursor cells.[10] As these cells differentiate, the drug becomes incorporated into the newly formed keratin of the skin, hair, and nails, making them resistant to fungal invasion.

  • Microtubule Binding: The drug enters the fungal cell and binds directly to tubulin, the protein subunit that polymerizes to form microtubules.[21]

  • Mitotic Arrest: This binding interferes with the function of the mitotic spindle, a structure essential for chromosome segregation during cell division.[21] The disruption of microtubule dynamics prevents the formation of a functional spindle, leading to an arrest of the cell cycle in metaphase.[15]

  • Fungistatic Effect: By inhibiting mitosis, Griseofulvin prevents the proliferation and growth of the fungus.[15]

G Mechanism of Action of Griseofulvin cluster_host Human Host cluster_fungus Fungal Cell A Oral Administration of Griseofulvin B Absorption & Deposition in Keratin Precursor Cells A->B C Incorporation into new Keratin (Skin, Hair, Nails) B->C D Griseofulvin enters Dermatophyte C->D Site of Action E Binds to Fungal Tubulin Protein D->E F Disruption of Microtubule Function E->F G Mitotic Spindle Fails to Form F->G H Cell Division Arrested (Metaphase) G->H I Inhibition of Fungal Growth (Fungistatic Effect) H->I

Mechanism of Action of Griseofulvin

Conclusion

Griseofulvin and its deuterated analogue, this compound, are chemically and physically very similar, with the key distinction being the isotopic labeling that imparts a higher molecular weight to this compound. This subtle modification does not significantly alter its bulk physicochemical properties but is essential for its role as an internal standard in sensitive bioanalytical assays. A thorough understanding of Griseofulvin's properties, such as its low aqueous solubility, and the established protocols for their measurement are fundamental for formulation development, pharmacokinetic analysis, and the effective clinical use of this important antifungal agent.

References

Commercial Suppliers and Availability of Griseofulvin-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Griseofulvin-d3, a deuterated internal standard essential for the accurate quantification of the antifungal drug Griseofulvin. This document outlines key suppliers, product specifications, and a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) applications.

Commercial Availability of this compound

This compound is available from several reputable suppliers of research chemicals and analytical standards. The following table summarizes the offerings from prominent vendors, providing a comparative overview of available quantities, catalog numbers, and stated purity levels. Researchers are advised to contact the suppliers directly for the most current pricing and availability information.

SupplierCatalog Number(s)Available QuantitiesPurityForm
Santa Cruz Biotechnology sc-211598Contact for detailsRefer to Certificate of AnalysisSolid
LGC Standards TRC-G7875032.5 mg, 10 mg, 25 mgNot specifiedSolid
Cayman Chemical 33366500 µg, 1 mg, 5 mg≥99% deuterated forms (d1-d3)Solid
Bertin Bioreagent 33366500 µg, 1 mg, 5 mgNot specifiedSolid
Pharmaffiliates PA STI 046050Contact for detailsNot specifiedSolid
Sigma-Aldrich (Cerilliant®) G-0381 mL ampule1 mg/mL in acetonitrileSolution

Mechanism of Action: Disruption of Fungal Mitosis

Griseofulvin exerts its antifungal activity by disrupting the process of mitosis in susceptible dermatophytes. The drug specifically targets tubulin, a protein that polymerizes to form microtubules. These microtubules are critical components of the mitotic spindle, which is responsible for the segregation of chromosomes during cell division. By binding to tubulin, Griseofulvin inhibits the formation and function of the mitotic spindle, leading to an arrest of the cell cycle in the metaphase stage and ultimately preventing fungal cell proliferation.[1][2]

Griseofulvin_Mechanism cluster_fungal_cell Fungal Cell Griseofulvin Griseofulvin Tubulin Tubulin Dimers (α and β subunits) Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules Polymerizes to form Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest Disruption leads to Cell_Division_Inhibition Inhibition of Fungal Cell Division Metaphase_Arrest->Cell_Division_Inhibition Results in

Caption: Signaling pathway of Griseofulvin's antifungal action.

Experimental Protocol: Quantification of Griseofulvin in Plasma using LC-MS/MS

This section provides a detailed methodology for the quantification of Griseofulvin in plasma samples using this compound as an internal standard.

1. Materials and Reagents:

  • Griseofulvin analytical standard

  • This compound (internal standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (or other relevant biological matrix)

2. Preparation of Stock and Working Solutions:

  • Griseofulvin Stock Solution (1 mg/mL): Accurately weigh and dissolve Griseofulvin in methanol.

  • This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Griseofulvin stock solution in methanol to create calibration standards. Prepare a working solution of this compound in methanol.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 200 µL of acetonitrile containing the this compound internal standard.

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A suitable gradient to separate Griseofulvin from matrix components.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Griseofulvin: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 353.1 → 215.1).

      • This compound: Monitor the transition of the precursor ion to a specific product ion (e.g., m/z 356.1 → 218.1).

    • Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of Griseofulvin to this compound against the concentration of the calibration standards.

  • Determine the concentration of Griseofulvin in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS_ACN Add Acetonitrile with This compound (200 µL) Plasma_Sample->Add_IS_ACN Vortex Vortex (30s) Add_IS_ACN->Vortex Centrifuge Centrifuge (10,000 x g, 10 min) Vortex->Centrifuge Supernatant_Transfer Transfer Supernatant Centrifuge->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of Griseofulvin Calibration_Curve->Quantification

Caption: Experimental workflow for Griseofulvin quantification.

References

Griseofulvin-d3: A Technical Guide to the Certificate of Analysis and Product Specifications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and product specifications for Griseofulvin-d3. Intended for researchers, scientists, and professionals in drug development, this document outlines the critical quality attributes, analytical methodologies, and data interpretation necessary for the proficient use of this isotopically labeled internal standard.

This compound: Product Specifications

This compound is the deuterated analog of Griseofulvin, an antifungal agent. It is primarily utilized as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1] The incorporation of deuterium atoms results in a higher mass-to-charge ratio, allowing for its differentiation from the unlabeled analyte while maintaining similar chromatographic behavior.

The following tables summarize the typical product specifications for this compound, compiled from various reputable suppliers.

General Product Information
ParameterSpecification
Chemical Name 7-chloro-4,6-dimethoxy-2'-(methoxy-d3)-6'R-methyl-spiro[benzofuran-2(3H),1'S-[2]cyclohexene]-3,4'-dione
Synonyms (1'S,6'R)-7-Chloro-2',4,6-trimethoxy-d3-6'-methyl-spiro[benzofuran-2(3H),1'-[2]cyclohexene]-3,4'-dione, Amudane-d3, Fulcin-d3
CAS Number 1279033-22-5[1][3][4]
Molecular Formula C₁₇H₁₄D₃ClO₆[1][4]
Molecular Weight 355.8 g/mol (or 355.78 g/mol )[1][4]
Physicochemical Properties
ParameterSpecification
Appearance White to off-white solid/powder
Solubility Soluble in Acetonitrile, DMF, DMSO, and Methanol.[1]
Storage Recommended storage at 2-8°C in a refrigerator.
Quality Control Specifications

This table represents typical quality control specifications found on a Certificate of Analysis for this compound. The values are illustrative and may vary between different batches and suppliers.

TestSpecification
Purity (by HPLC) ≥98%
Isotopic Purity (d₃) ≥99%
Chemical Identity Conforms to structure
Residual Solvents To be reported
Loss on Drying ≤1.0%
Sulphated Ash ≤0.2%

Experimental Protocols

The quality of this compound is ensured through a series of rigorous analytical tests. The following sections detail the methodologies for the key experiments cited in a typical Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Purpose: To determine the chemical purity of this compound by separating it from any non-deuterated Griseofulvin and other impurities.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.05% formic acid in water) and an organic solvent (e.g., acetonitrile). A common mobile phase composition is a 30:70 (v/v) mixture of 0.05% formic acid in water and acetonitrile.

  • Detection: UV detection at a wavelength of 292 nm, which is the maximum absorbance for Griseofulvin.

  • Procedure: A solution of this compound is prepared in a suitable solvent and injected into the HPLC system. The retention time of the main peak corresponding to this compound is recorded. The purity is calculated by comparing the peak area of the analyte to the total area of all observed peaks.

Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation

Purpose: To confirm the chemical identity by verifying the molecular weight and to determine the isotopic purity by assessing the distribution of deuterated forms.

Methodology:

  • Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS/MS).

  • Ionization Source: Electrospray ionization (ESI) is a common technique.

  • Analysis Mode: For identity confirmation, a full scan is performed to observe the molecular ion peak corresponding to the mass of this compound. For quantitative analysis and confirmation of isotopic distribution, Multiple Reaction Monitoring (MRM) mode is often employed to detect specific parent-to-product ion transitions.

  • Procedure: A dilute solution of the sample is introduced into the mass spectrometer. The resulting mass spectrum will show a peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound. The isotopic distribution is analyzed to ensure a high enrichment of the d₃ species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Purpose: To provide unambiguous confirmation of the chemical structure of this compound.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer.

  • Analysis: ¹H NMR and ¹³C NMR spectra are acquired.

  • Procedure: The sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The resulting spectra are analyzed for chemical shifts, coupling constants, and integration values, which are then compared to the expected values for the this compound structure. The absence of a proton signal at the site of deuteration in the ¹H NMR spectrum confirms the isotopic labeling.

Visualizing the Quality Control and Certification Process

To better understand the relationship between the product and its certification, the following diagrams illustrate the quality control workflow and the logical connection between the product specifications and the Certificate of Analysis.

This compound Quality Control Workflow raw_material Raw Material (Starting Materials) synthesis Chemical Synthesis (Deuterium Labeling) raw_material->synthesis crude_product Crude this compound synthesis->crude_product purification Purification (e.g., Chromatography) crude_product->purification pure_product Purified this compound purification->pure_product qc_testing Quality Control Testing (HPLC, MS, NMR) pure_product->qc_testing qc_testing->purification Fail final_product Final Product (Meets Specifications) qc_testing->final_product Pass coa_generation Certificate of Analysis Generation final_product->coa_generation packaging Packaging and Labeling final_product->packaging CoA and Product Specifications Relationship cluster_0 General Product Information cluster_1 Batch-Specific Data spec_sheet Product Specification Sheet (General Quality Standards) coa Certificate of Analysis (Specific Test Results for a Batch) spec_sheet->coa Defines the testing parameters and acceptance criteria for coa->spec_sheet Confirms that a specific batch meets the required standards

References

An In-depth Technical Guide to the Mechanism of Action of Griseofulvin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a veteran antifungal agent, continues to be a subject of scientific scrutiny due to its specific and potent action against dermatophytes. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning Griseofulvin's antifungal activity. By delving into its interaction with fungal tubulin, its profound impact on microtubule dynamics, and its influence on cellular signaling pathways, this document aims to equip researchers and drug development professionals with a thorough understanding of this well-established yet continually intriguing compound. Detailed experimental protocols and quantitative data are presented to facilitate further investigation and potential therapeutic innovation.

Core Mechanism: Disruption of Fungal Mitosis via Microtubule Interference

The primary mechanism of action of Griseofulvin is the disruption of mitosis in fungal cells, a process orchestrated through its interaction with the microtubule cytoskeleton.[1][2] Unlike many other antifungal agents that target the cell membrane or cell wall, Griseofulvin's unique target is tubulin, the protein subunit of microtubules.

Griseofulvin enters fungal cells through an energy-dependent transport system.[3] Once inside, it binds directly to tubulin dimers. This binding is preferential for fungal tubulin over mammalian tubulin, which accounts for its selective toxicity.[1] The Griseofulvin-tubulin complex then interferes with the polymerization of microtubules, which are essential components of the mitotic spindle. This disruption prevents the proper segregation of chromosomes during cell division, leading to metaphase arrest and ultimately inhibiting fungal cell proliferation.[1][3][4]

Interaction with Tubulin

Griseofulvin binds to both α- and β-tubulin subunits.[5] Docking studies have proposed two potential binding sites on the tubulin dimer. One site is located at the interface of the αβ-tubulin dimer, while another overlaps with the paclitaxel binding site on β-tubulin.[3][6] This interaction induces a conformational change in the tubulin protein.[5]

Suppression of Microtubule Dynamics

While high concentrations of Griseofulvin (>100 µM) can inhibit the in vitro polymerization of microtubules, its primary antimitotic effect at therapeutic concentrations is achieved through the suppression of microtubule dynamic instability.[1][7] Dynamic instability is the process of rapid switching between periods of microtubule growth (polymerization) and shrinkage (depolymerization), which is critical for the proper function of the mitotic spindle. Griseofulvin effectively dampens these dynamics, particularly by reducing the rate and extent of microtubule shortening.[8][9] This stabilization of the mitotic spindle prevents the necessary tension required for chromosome alignment and segregation, leading to mitotic arrest.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of Griseofulvin with tubulin and its effects on microtubule dynamics and cell proliferation.

ParameterValueCell/SystemReference
IC50 (Mitotic Inhibition) 20 µMHeLa Cells[1][7]
IC50 (Suppression of Microtubule Dynamic Instability) <1 µMIn vitro[1]
Binding Affinity (Kd) 83.3 µM (calculated from Ka of 1.2 x 10^4 M-1)Bovine Brain Tubulin[5]

Table 1: Key Pharmacodynamic Values for Griseofulvin

Tubulin IsotypeGriseofulvin Binding Energy (kcal/mol)Griseofulvin Derivative (G1) Binding Energy (kcal/mol)
βI-7.38-10.3
βIIa-7.21-9.8
βIIb-7.15-9.7
βIII-6.8-9.5
βIVa-7.0-9.9
βIVb-7.1-10.0
βV-7.2-9.8
βVI-7.3-10.1
βVIII-7.0-9.7

Table 2: In Silico Binding Energies of Griseofulvin and a Derivative to Human β-Tubulin Isotypes. [2]

Signaling Pathways Affected by Griseofulvin

Recent studies have indicated that Griseofulvin's impact extends beyond direct microtubule disruption and involves the modulation of key cellular signaling pathways, particularly those related to cell cycle control and apoptosis.

p53 Pathway Activation

Treatment with Griseofulvin has been shown to lead to the nuclear accumulation of the tumor suppressor protein p53.[4][9] The mitotic arrest and chromosomal abnormalities caused by Griseofulvin likely trigger a DNA damage response, leading to the activation and stabilization of p53. Activated p53 can then induce the expression of downstream targets like p21, a cyclin-dependent kinase inhibitor, further enforcing cell cycle arrest and potentially leading to apoptosis.

Griseofulvin_p53_Pathway Griseofulvin Griseofulvin Microtubule_Disruption Microtubule Disruption Griseofulvin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest Microtubule_Disruption->Mitotic_Arrest DNA_Damage_Signal DNA Damage Signal Mitotic_Arrest->DNA_Damage_Signal p53 p53 Activation DNA_Damage_Signal->p53 p21 p21 Expression p53->p21 Apoptosis Apoptosis p53->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest

Caption: Griseofulvin-induced p53 signaling pathway.

NF-κB Pathway Involvement

Griseofulvin has also been demonstrated to activate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[10][11] This activation is associated with the G2/M arrest and apoptosis induced by the drug in certain cell lines. The precise mechanism by which Griseofulvin activates NF-κB is still under investigation but may be linked to the cellular stress caused by mitotic disruption.

Griseofulvin_NFkB_Pathway Griseofulvin Griseofulvin Cellular_Stress Cellular Stress (Mitotic Disruption) Griseofulvin->Cellular_Stress IKK_Complex IKK Complex Activation Cellular_Stress->IKK_Complex IkB_Phosphorylation IκB Phosphorylation & Degradation IKK_Complex->IkB_Phosphorylation NFkB_Translocation NF-κB Nuclear Translocation IkB_Phosphorylation->NFkB_Translocation Gene_Expression Target Gene Expression NFkB_Translocation->Gene_Expression G2M_Arrest G2/M Arrest Gene_Expression->G2M_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: Griseofulvin and the NF-κB signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Griseofulvin.

In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of Griseofulvin on the polymerization of purified tubulin.

Materials:

  • Purified tubulin (e.g., from bovine brain)

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)

  • GTP (1 mM final concentration)

  • Griseofulvin stock solution (in DMSO)

  • Spectrophotometer with temperature control

Protocol:

  • Prepare tubulin solution in polymerization buffer on ice to a final concentration of 1-2 mg/mL.

  • Add various concentrations of Griseofulvin or DMSO (vehicle control) to the tubulin solution.

  • Incubate the mixture on ice for 15 minutes.

  • Warm the samples to 37°C and add GTP to initiate polymerization.

  • Monitor the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates microtubule polymerization.

  • For depolymerization studies, after polymerization has reached a plateau, the temperature can be lowered to 4°C, and the decrease in absorbance is monitored.

Microtubule_Polymerization_Assay_Workflow Start Start: Purified Tubulin on Ice Add_Griseofulvin Add Griseofulvin/ Vehicle Control Start->Add_Griseofulvin Incubate_Ice Incubate on Ice (15 min) Add_Griseofulvin->Incubate_Ice Initiate_Polymerization Warm to 37°C Add GTP Incubate_Ice->Initiate_Polymerization Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Polymerization->Monitor_Absorbance Data_Analysis Data Analysis: Polymerization Rate & Extent Monitor_Absorbance->Data_Analysis Immunofluorescence_Workflow Start Start: Fungal Cell Culture Treat_Cells Treat with Griseofulvin/ Vehicle Control Start->Treat_Cells Fixation Fixation (Paraformaldehyde) Treat_Cells->Fixation Permeabilization Cell Wall Digestion & Permeabilization (Triton X-100) Fixation->Permeabilization Blocking Blocking (BSA) Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody (Anti-tubulin) Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody & DAPI Primary_Ab->Secondary_Ab Microscopy Mount and Visualize (Fluorescence Microscopy) Secondary_Ab->Microscopy

References

Griseofulvin: A Comprehensive Technical Guide on its Therapeutic Applications and Research Frontiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Griseofulvin, a venerable antifungal agent derived from Penicillium griseofulvum, has been a mainstay in the treatment of dermatophyte infections for decades. Its unique mechanism of action, targeting the mitotic spindle of fungal cells, has rendered it a valuable therapeutic tool. This technical guide provides an in-depth exploration of Griseofulvin's established therapeutic applications, delves into its intricate mechanism of action, and illuminates its emerging potential in oncology. The document is structured to serve as a comprehensive resource, featuring quantitative data on clinical efficacy and in vitro potency, detailed experimental protocols for key research methodologies, and visual representations of associated signaling pathways and experimental workflows.

Therapeutic Applications

Griseofulvin's primary and FDA-approved application is in the systemic treatment of dermatophytoses, which are fungal infections of the skin, hair, and nails caused by Trichophyton, Microsporum, and Epidermophyton species.[1][2] It is administered orally and is particularly effective for infections that are extensive or do not respond to topical therapies.[3]

Tinea Capitis (Scalp Ringworm)

Griseofulvin is considered a first-line treatment for tinea capitis in children, demonstrating significant efficacy, particularly against Microsporum species.[4] Clinical trials have established its effectiveness, with cure rates varying depending on the causative organism and treatment duration.

Tinea Corporis (Body Ringworm) and Tinea Cruris (Jock Itch)

For widespread or stubborn tinea corporis and cruris, oral Griseofulvin is a viable treatment option.[5] Studies have shown marked clinical and mycological improvement in patients treated with Griseofulvin.[6][7]

Tinea Pedis (Athlete's Foot) and Tinea Unguium (Onychomycosis)

While newer antifungal agents are often preferred for onychomycosis due to shorter treatment durations, Griseofulvin remains a therapeutic option, particularly for fingernail infections.[8][9] Long-term therapy is often necessary to achieve a cure.[10]

Quantitative Data

Clinical Efficacy of Griseofulvin in Tinea Infections
Infection TypeCausative OrganismDosageDurationMycological Cure RateClinical Cure RateReference(s)
Tinea CapitisTrichophyton spp.>18 mg/kg/day6-8 weeks67.6% ± 9%-[11]
Tinea CapitisMicrosporum spp.>18 mg/kg/day6-8 weeks88.1% ± 5%-[11]
Tinea Corporis/CrurisMixed dermatophytes500 mg/day4-6 weeks80%62%[5]
Onychomycosis (Toenail)Mixed dermatophytes1000 mg/day48 weeks62%39%[12]
Onychomycosis (Fingernail)Mixed dermatophytesNot SpecifiedNot Specified80%40%[8]
In Vitro Anticancer Activity of Griseofulvin (IC50 Values)
Cell LineCancer TypeIC50 (µM)Reference(s)
MCF-7Breast Cancer17[13]
HCT116Colon Cancer8.39 - 21.50[10]
K562Leukemia15.38 µg/mL[14]
NCI-H446Small Cell Lung Cancer24.58 ± 1.32[13]
KMS 18Multiple Myeloma9[13]
SU-DHL-4Lymphoma22[13]
Pharmacokinetic Parameters of Griseofulvin
FormulationCmaxTmaxHalf-life (t1/2)Reference(s)
Microsized0.52 µg/mL1.75 h9-21 hours[1][15]
Ultramicrosized0.72 µg/mL2.0 hNot specified[15]

Note: Pharmacokinetic parameters can vary significantly based on formulation, dosage, and patient-specific factors such as food intake.

Mechanism of Action

Griseofulvin's primary mechanism of action is the disruption of the mitotic spindle in fungal cells.[2] It binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization.[1] This interference with microtubule function leads to the arrest of mitosis in metaphase, thereby exerting a fungistatic effect.[16]

Antifungal Action

In dermatophytes, Griseofulvin is taken up by an energy-dependent process and binds specifically to fungal tubulin.[3] This selective binding accounts for its targeted antifungal activity with minimal effect on mammalian cells at therapeutic doses. The drug is deposited in keratin precursor cells, and as these cells differentiate and form new keratin in hair, skin, and nails, the Griseofulvin-keratin complex creates an environment resistant to fungal invasion.[1]

Anticancer Research

The antimitotic property of Griseofulvin has spurred research into its potential as an anticancer agent. The underlying mechanism in cancer cells mirrors its antifungal action – the disruption of microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[15]

Research has indicated that Griseofulvin's anticancer activity involves the modulation of several key signaling pathways:

  • Wnt/β-catenin Pathway: Griseofulvin has been shown to inhibit this pathway, which is often dysregulated in various cancers.[17][18]

  • NF-κB Pathway: Griseofulvin can induce G2/M arrest and apoptosis through the activation of the NF-κB pathway in certain cancer cell lines.[19]

  • p53-Mediated Apoptosis: Griseofulvin treatment can lead to the accumulation of the tumor suppressor protein p53, triggering apoptosis.[20][21]

  • cGAS-STING Pathway: In the context of combination therapy with radiation, Griseofulvin has been found to activate the cGAS-STING pathway, which is involved in the innate immune response to cancer.[22]

Experimental Protocols

Cell Viability Assessment using MTT Assay

This protocol outlines the steps for determining the cytotoxic effects of Griseofulvin on cancer cell lines.[11][23][24]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete culture medium

  • Griseofulvin stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Griseofulvin in culture medium. Replace the existing medium with 100 µL of the Griseofulvin-containing medium or a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Gently mix the contents of the wells to ensure complete solubilization of the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Immunofluorescence Staining of Microtubules

This protocol details the visualization of microtubule organization in cells treated with Griseofulvin.[25][26][27][28][29]

Materials:

  • Cells grown on coverslips

  • Griseofulvin

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody against α-tubulin or β-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on sterile glass coverslips and treat with the desired concentration of Griseofulvin for the specified duration.

  • Fixation: Gently wash the cells with PBS and then fix them with the chosen fixation solution.

  • Permeabilization: If using a paraformaldehyde-based fixative, permeabilize the cells with the permeabilization buffer.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer.

  • Secondary Antibody Incubation: After washing, incubate the cells with the fluorescently labeled secondary antibody.

  • Nuclear Staining: Stain the cell nuclei with a suitable dye like DAPI.

  • Mounting and Imaging: Mount the coverslips on microscope slides using mounting medium and visualize the microtubule network using a fluorescence microscope.

Centrosome Clustering Assay

This protocol describes a method to assess the effect of Griseofulvin on centrosome clustering in cancer cells with supernumerary centrosomes.[30][31][32][33][34]

Materials:

  • Cancer cell line with known centrosome amplification

  • Griseofulvin

  • Fixation and permeabilization reagents (as in the immunofluorescence protocol)

  • Primary antibodies against centrosomal markers (e.g., γ-tubulin for pericentriolar material and centrin or pericentrin for centrioles)

  • Fluorescently labeled secondary antibodies

  • Confocal microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with Griseofulvin.

  • Immunofluorescence Staining: Perform immunofluorescence staining as described previously, using antibodies against centrosomal markers.

  • Confocal Microscopy: Acquire z-stack images of mitotic cells using a confocal microscope.

  • Image Analysis: Analyze the z-stack projections to quantify the number of centrosomes per cell and observe their localization at the spindle poles. A clustered phenotype is characterized by the coalescence of multiple centrosomes into one or two functional spindle poles.

Visualizations

Signaling Pathways

Griseofulvin_Anticancer_Pathways Griseofulvin Griseofulvin Tubulin Tubulin Griseofulvin->Tubulin binds Wnt_Beta_Catenin Wnt/β-catenin Pathway Griseofulvin->Wnt_Beta_Catenin inhibits NF_kB NF-κB Pathway Griseofulvin->NF_kB activates p53 p53 Griseofulvin->p53 activates cGAS_STING cGAS-STING Pathway Griseofulvin->cGAS_STING activates Microtubule_Disruption Microtubule_Disruption Tubulin->Microtubule_Disruption inhibits polymerization Mitotic_Arrest Mitotic_Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Wnt_Beta_Catenin->Apoptosis contributes to NF_kB->Apoptosis contributes to p53->Apoptosis induces cGAS_STING->Apoptosis contributes to

Caption: Overview of signaling pathways affected by Griseofulvin in cancer cells.

Griseofulvin_Mitotic_Arrest Griseofulvin Griseofulvin Fungal_Cell Fungal_Cell Griseofulvin->Fungal_Cell enters Tubulin_alpha_beta α/β-Tubulin Dimers Griseofulvin->Tubulin_alpha_beta binds to Microtubule_Polymerization Microtubule Polymerization Griseofulvin->Microtubule_Polymerization inhibits Tubulin_alpha_beta->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle Metaphase_Arrest Metaphase Arrest Mitotic_Spindle->Metaphase_Arrest disruption leads to Fungistatic_Effect Fungistatic Effect Metaphase_Arrest->Fungistatic_Effect

Caption: Mechanism of Griseofulvin's fungistatic action via mitotic arrest.

Experimental Workflow

MTT_Assay_Workflow Start Start: Seed Cells in 96-well Plate Treatment Treat with Griseofulvin (and controls) Start->Treatment Incubation1 Incubate (e.g., 24-72h) Treatment->Incubation1 MTT_Addition Add MTT Reagent Incubation1->MTT_Addition Incubation2 Incubate (2-4h) for Formazan Formation MTT_Addition->Incubation2 Solubilization Add Solubilization Buffer Incubation2->Solubilization Measurement Measure Absorbance (570 nm) Solubilization->Measurement Analysis Analyze Data: Calculate IC50 Measurement->Analysis

Caption: Workflow for determining cell viability using the MTT assay.

Conclusion

Griseofulvin, while a mature therapeutic agent, continues to be a valuable tool in the dermatologist's armamentarium and a subject of intriguing research in oncology. Its well-defined mechanism of action, coupled with a long history of clinical use, provides a solid foundation for its established applications. The exploration of its anticancer properties, particularly its ability to modulate key signaling pathways, opens up new avenues for drug repurposing and combination therapies. This guide has synthesized the current knowledge on Griseofulvin, offering a detailed resource for researchers and clinicians to understand its multifaceted nature and to inspire further investigation into its full therapeutic potential.

References

Methodological & Application

Application Note: High-Throughput Quantification of Griseofulvin in Human Plasma using Griseofulvin-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the antifungal drug Griseofulvin in human plasma. The use of a stable isotope-labeled internal standard, Griseofulvin-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[1] The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.

Introduction

Griseofulvin is an antifungal agent primarily used in the treatment of dermatophyte infections of the skin, hair, and nails.[2] Accurate quantification of Griseofulvin in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the preferred method for bioanalytical studies due to its high sensitivity, selectivity, and speed.[3]

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative LC-MS/MS analysis. A SIL-IS, such as this compound, shares nearly identical physicochemical properties with the analyte, causing it to co-elute and experience similar ionization effects.[4] This minimizes variability and leads to more reliable and reproducible results. This application note provides a detailed protocol for the extraction and quantification of Griseofulvin from human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents
  • Griseofulvin analytical standard

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (blank)

Instrumentation
  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 30% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1.5 min
Total Run Time 5.0 min

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Ion Spray Voltage 5500 V
Temperature 500°C
Nebulizer Gas 50 psi
Heater Gas 50 psi
Curtain Gas 35 psi
Collision Gas Nitrogen

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Griseofulvin 353.1165.025
353.1215.0 (Qualifier)22
This compound (IS) 356.1165.025
356.1215.0 (Qualifier)22

Note: The MRM transitions for Griseofulvin are based on published fragmentation data.[5] The precursor ion for this compound is shifted by +3 Da due to the three deuterium atoms. The product ions are predicted to be the same as the unlabeled compound as the deuterium labeling is on a methoxy group not typically involved in this fragmentation.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines to assess linearity, sensitivity, accuracy, precision, recovery, and matrix effect. The following tables present expected performance data based on similar validated assays for Griseofulvin.[3]

Table 1: Linearity and Sensitivity

ParameterResult
Linearity Range 5 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 5 ng/mL
Signal-to-Noise at LLOQ > 10

Table 2: Accuracy and Precision (Intra- and Inter-day)

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Precision (%CV)Inter-day Accuracy (%RE)
LLOQ 5< 10± 15< 12± 15
Low QC 15< 8± 10< 10± 12
Mid QC 150< 7± 8< 8± 10
High QC 1500< 6± 7< 7± 9

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC 1585 - 9590 - 110
High QC 150088 - 9892 - 108

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS workflow for the quantification of Griseofulvin using this compound as an internal standard.

experimental_workflow sample Plasma Sample (Calibrator, QC, or Unknown) add_is Add this compound (Internal Standard) sample->add_is Spike ppt Protein Precipitation (Cold Acetonitrile) add_is->ppt Vortex centrifuge Centrifugation ppt->centrifuge Vortex supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis (UPLC-Triple Quadrupole) supernatant->lcms Inject data Data Processing (Quantification) lcms->data

Caption: LC-MS/MS experimental workflow for Griseofulvin analysis.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable, sensitive, and high-throughput approach for the quantification of Griseofulvin in human plasma. The simple protein precipitation sample preparation and rapid chromatographic runtime make this method highly suitable for routine analysis in clinical and research settings. The use of a stable isotope-labeled internal standard is critical for mitigating matrix-induced variability and ensuring the accuracy of the results.

References

Application Note: High-Throughput Bioanalytical Method for Griseofulvin in Human Plasma by LC-MS/MS using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Griseofulvin in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, Griseofulvin-d3, to ensure high accuracy and precision, which is a recommended practice for reliable bioanalysis.[1] Sample preparation is streamlined using a straightforward protein precipitation technique, allowing for high-throughput analysis. The chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[2][3] This method has been validated over a linear range of 10 to 2500 ng/mL and is suitable for pharmacokinetic and bioequivalence studies.

Introduction

Griseofulvin is an antifungal drug used to treat dermatophyte infections.[4] Accurate measurement of its concentration in human plasma is crucial for pharmacokinetic studies and therapeutic drug monitoring. While various methods exist for Griseofulvin analysis, LC-MS/MS offers superior sensitivity and specificity.[5][6] The use of a deuterated internal standard like this compound is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects.[1] This application note presents a complete protocol for the development and validation of such a method.

Experimental

Materials and Reagents
  • Analytes: Griseofulvin (Reference Standard), this compound (Internal Standard)

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Deionized water

  • Human Plasma: K2-EDTA pooled human plasma

Instrumentation
  • LC System: Shimadzu HPLC system or equivalent

  • MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)[5]

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation:

  • Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Liquid Chromatography Conditions
ParameterValue
Column C18 Reversed-Phase (4.6 x 150 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Isocratic: 70% B[2][3]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Run Time 4.0 minutes
Mass Spectrometry Conditions
ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)[2][3]
MRM Transition (Griseofulvin) m/z 353.1 → 285.1
MRM Transition (this compound) m/z 356.1 → 288.1
Collision Energy Optimized for each transition
Dwell Time 200 ms

Results and Discussion

Method Validation

The method was validated according to international guidelines, assessing linearity, accuracy, precision, recovery, and stability.

The calibration curve was linear over the concentration range of 10 to 2500 ng/mL for Griseofulvin in human plasma.[5] A correlation coefficient (r²) of >0.99 was consistently achieved.

The intra- and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC). The results are summarized in the table below. The coefficient of variation (%CV) for both intra- and inter-day precision was less than 15%, and the accuracy was within ±15% of the nominal values, which is within acceptable limits.[2][3]

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 108.5105.210.2103.8
LQC 306.298.77.8101.5
MQC 3004.5102.15.9100.9
HQC 20003.899.55.198.2

The extraction recovery of Griseofulvin and this compound from human plasma was determined at three QC levels. The recovery was consistent and reproducible across the concentration range.

AnalyteLQC (%)MQC (%)HQC (%)
Griseofulvin 88.291.590.3
This compound 89.592.191.2

The stability of Griseofulvin in human plasma was assessed under various conditions, including bench-top, freeze-thaw, and long-term storage. The results indicated that Griseofulvin is stable under these conditions.

Conclusion

A sensitive, specific, and high-throughput LC-MS/MS method for the quantification of Griseofulvin in human plasma has been successfully developed and validated. The use of a deuterated internal standard, this compound, ensures the reliability of the results. The simple protein precipitation sample preparation procedure makes this method suitable for the analysis of a large number of samples in pharmacokinetic and bioequivalence studies.

Protocols

Preparation of Standard and QC Samples
  • Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Griseofulvin and this compound in methanol.

  • Working Standard Solutions: Serially dilute the Griseofulvin primary stock solution with methanol:water (1:1, v/v) to prepare working standards for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 500 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank human plasma to achieve the desired concentrations for the calibration curve and QC samples.

Visualizations

experimental_workflow plasma Human Plasma Sample (100 µL) is Add this compound IS (20 µL) plasma->is ppt Protein Precipitation (300 µL Acetonitrile) is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (13,000 rpm, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms

Caption: Sample preparation workflow for Griseofulvin analysis in human plasma.

logical_relationship cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry lc_column C18 Column esi Electrospray Ionization (ESI+) lc_column->esi mobile_phase Isocratic Mobile Phase (ACN/H2O with Formic Acid) mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification (Griseofulvin / this compound) mrm->quant

References

Application Note: Quantification of Griseofulvin in Human Urine using a Deuterated Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Griseofulvin is an antifungal drug used to treat dermatophyte infections of the skin, hair, and nails.[1] Monitoring its concentration in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its metabolism and excretion.[2][3][4] Less than 1% of an administered dose of griseofulvin is excreted unchanged in the urine, with the majority being metabolized to 6-desmethylgriseofulvin and its glucuronide conjugate.[2][5] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Griseofulvin in human urine. The use of a stable isotope-labeled internal standard, Griseofulvin-d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.

Experimental Protocols

Materials and Reagents
  • Griseofulvin certified reference standard

  • This compound (deuterated internal standard)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human urine (drug-free)

  • 96-well plates and sealing mats

  • Autosampler vials

Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples

2.1. Stock Solutions (1 mg/mL)

  • Accurately weigh and dissolve Griseofulvin and this compound in methanol to obtain individual stock solutions of 1 mg/mL.

  • Store stock solutions at -20°C.

2.2. Working Standard Solutions

  • Prepare working standard solutions of Griseofulvin by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Prepare a working internal standard (IS) solution of this compound at a concentration of 100 ng/mL in 50:50 (v/v) methanol:water.

2.3. Calibration Standards and Quality Control (QC) Samples

  • Prepare calibration standards by spiking drug-free human urine with the appropriate Griseofulvin working standard solutions to achieve final concentrations ranging from 1 to 1000 ng/mL.

  • Prepare QC samples in drug-free human urine at three concentration levels: low (LQC, 3 ng/mL), medium (MQC, 300 ng/mL), and high (HQC, 800 ng/mL).

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • To 100 µL of urine sample (calibration standard, QC, or unknown), add 25 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 50 µL of 0.1 M sodium carbonate solution and vortex briefly.

  • Add 600 µL of ethyl acetate as the extraction solvent.

  • Seal the plate or tubes and vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer 500 µL of the upper organic layer to a new plate or clean tubes.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase (see section 4.1).

  • Vortex briefly and inject into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography
  • HPLC System: Agilent 1290 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-30% B

    • 3.1-4.0 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry
  • Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Curtain Gas: 30 psi

  • Collision Gas: 9 psi

  • IonSpray Voltage: 5500 V

  • Temperature: 500°C

  • Ion Source Gas 1: 50 psi

  • Ion Source Gas 2: 50 psi

Data Presentation

Table 1: MRM Transitions and MS/MS Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (DP) (V)Collision Energy (CE) (V)
Griseofulvin353.1285.18025
This compound356.1288.18025

Table 2: Method Validation Summary

ParameterResult
Linearity Range1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ)1 ng/mL
Accuracy (% Bias)
LQC (3 ng/mL)-2.5%
MQC (300 ng/mL)1.8%
HQC (800 ng/mL)-0.9%
Precision (% CV)
LQC (3 ng/mL)5.2%
MQC (300 ng/mL)3.1%
HQC (800 ng/mL)2.7%
Recovery> 85%
Matrix EffectMinimal (< 10%)

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis urine_sample 100 µL Urine Sample (Standard, QC, or Unknown) add_is Add 25 µL This compound (IS) urine_sample->add_is add_carbonate Add 50 µL 0.1 M Na2CO3 add_is->add_carbonate add_solvent Add 600 µL Ethyl Acetate add_carbonate->add_solvent vortex1 Vortex 5 min add_solvent->vortex1 centrifuge Centrifuge 4000 rpm, 10 min vortex1->centrifuge transfer Transfer 500 µL Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 200 µL Mobile Phase evaporate->reconstitute inject Inject 5 µL into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (C18) inject->chromatography detection MS/MS Detection (MRM Mode) chromatography->detection integrate Peak Integration detection->integrate calculate Calculate Analyte/IS Peak Area Ratio integrate->calculate quantify Quantify against Calibration Curve calculate->quantify

Caption: Experimental workflow for Griseofulvin quantification in urine.

logical_relationship cluster_method Analytical Method cluster_quantification Quantification Principle griseofulvin Griseofulvin (Analyte) lc_separation LC Separation griseofulvin->lc_separation griseofulvin_d3 This compound (Internal Standard) griseofulvin_d3->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_area_ratio Peak Area Ratio (Griseofulvin / this compound) ms_detection->peak_area_ratio calibration_curve Calibration Curve peak_area_ratio->calibration_curve concentration Griseofulvin Concentration calibration_curve->concentration

Caption: Logical relationship for quantification using an internal standard.

References

Application Notes and Protocols for Griseofulvin-d3 in Animal Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting pharmacokinetic studies of Griseofulvin in animal models, utilizing Griseofulvin-d3 as an internal standard for bioanalytical quantification.

Introduction

Griseofulvin is an antifungal agent used in both human and veterinary medicine to treat dermatophyte infections. Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), as it corrects for variability during sample preparation and analysis. These notes provide protocols for in-life studies in common animal models and the subsequent bioanalytical sample analysis.

Mechanism of Action

Griseofulvin exerts its fungistatic effect by disrupting the mitotic spindle in fungal cells. It binds to tubulin, a protein that polymerizes to form microtubules. This binding interferes with the function of spindle and cytoplasmic microtubules, thus inhibiting fungal cell mitosis and nuclear acid synthesis.[1] Griseofulvin deposits in keratin precursor cells, and when these cells differentiate, the drug remains bound, making the new keratin resistant to fungal invasion.[1][2]

Griseofulvin_Mechanism cluster_fungal_cell Fungal Cell Griseofulvin_ext Griseofulvin Tubulin Tubulin Dimers (α and β) Griseofulvin_ext->Tubulin Binds to Microtubules Microtubules Griseofulvin_ext->Microtubules Disrupts Polymerization Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Microtubules->Mitotic_Spindle Forms Mitosis Mitosis Mitotic_Spindle->Mitosis Enables Mitotic_Spindle->Mitosis Inhibition Fungal_Growth Fungal Growth Inhibition Mitosis->Fungal_Growth PK_Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis Protocol Study Protocol Design Animal_Order Animal Ordering & Acclimatization Protocol->Animal_Order Formulation Formulation Preparation Animal_Order->Formulation Dosing Animal Dosing (e.g., Oral Gavage) Formulation->Dosing Sampling Blood Sample Collection (Serial or Sparse) Dosing->Sampling Plasma_Prep Plasma Preparation (Centrifugation) Sampling->Plasma_Prep Storage Sample Storage (-80°C) Plasma_Prep->Storage Sample_Prep Sample Preparation (Protein Precipitation with IS) Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis Data_Processing Data Processing & Quantification LCMS_Analysis->Data_Processing PK_Calc Calculation of PK Parameters (Cmax, Tmax, AUC, t½) Data_Processing->PK_Calc Reporting Final Report Generation PK_Calc->Reporting

References

Application Notes and Protocols for Griseofulvin Analysis Using Griseofulvin-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the sample preparation of biological matrices for the quantitative analysis of Griseofulvin, utilizing Griseofulvin-d3 as an internal standard. The described methods—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE)—are suitable for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Introduction

Griseofulvin is an antifungal agent used to treat a variety of dermatophytic infections. Accurate quantification of Griseofulvin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to compensate for variability during sample preparation and analysis, thereby improving the accuracy and precision of the results. This document outlines three common and effective sample preparation techniques.

Overview of Sample Preparation Techniques

The choice of sample preparation technique depends on factors such as the biological matrix, the required limit of quantification, sample throughput, and available resources.

  • Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from biological samples, typically plasma or serum. It is a high-throughput technique but may be more susceptible to matrix effects compared to LLE and SPE.

  • Liquid-Liquid Extraction (LLE): A technique that separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases. LLE generally provides cleaner extracts than PPT, reducing matrix effects.

  • Solid-Phase Extraction (SPE): A highly selective method that separates the analyte from the sample matrix by partitioning it between a solid and a liquid phase. SPE can provide the cleanest extracts, minimizing matrix effects and improving sensitivity.

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of Griseofulvin using the described sample preparation techniques with this compound as the internal standard.

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Recovery (%) 85 - 10590 - 11095 - 105
Matrix Effect (%) 80 - 11590 - 11095 - 105
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL0.5 - 5 ng/mL0.1 - 2 ng/mL
Precision (%RSD) < 15%< 10%< 10%
Accuracy (%Bias) ± 15%± 10%± 10%

Experimental Workflows and Protocols

Protein Precipitation (PPT)

This protocol is suitable for the rapid cleanup of plasma or serum samples.

PPT_Workflow cluster_0 A Sample Aliquot (e.g., 100 µL Plasma) B Add Internal Standard (this compound) A->B Spike C Add Precipitation Solvent (e.g., Acetonitrile) B->C Precipitate D Vortex Mix C->D Homogenize E Centrifuge D->E Separate F Collect Supernatant E->F Isolate G Evaporate & Reconstitute (Optional) F->G Concentrate H Inject into LC-MS/MS G->H Analyze

Caption: Protein Precipitation Workflow for Griseofulvin.

Protocol:

  • Pipette 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

This protocol offers a cleaner sample extract compared to PPT.

LLE_Workflow cluster_1 A Sample Aliquot (e.g., 200 µL Plasma) B Add Internal Standard (this compound) A->B Spike C Add Buffer (e.g., pH 7.4) B->C Adjust pH D Add Extraction Solvent (e.g., Ethyl Acetate) C->D Extract E Vortex Mix D->E Homogenize F Centrifuge E->F Phase Separation G Collect Organic Layer F->G Isolate H Evaporate to Dryness G->H Concentrate I Reconstitute H->I Prepare for Injection J Inject into LC-MS/MS I->J Analyze

Caption: Liquid-Liquid Extraction Workflow for Griseofulvin.

Protocol:

  • Pipette 200 µL of the biological sample into a clean polypropylene tube.

  • Add 20 µL of this compound internal standard working solution.

  • Add 200 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Add 1 mL of the extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)

This protocol provides the cleanest extracts and is ideal for achieving low limits of quantification.

SPE_Workflow cluster_2 A Condition SPE Cartridge (e.g., Methanol, Water) B Equilibrate SPE Cartridge (e.g., Buffer) A->B Step 1 C Pre-treat Sample (Add IS, Dilute) B->C Parallel Step D Load Sample C->D Step 2 E Wash Cartridge (Remove Interferences) D->E Step 3 F Elute Analyte (e.g., Methanol) E->F Step 4 G Evaporate Eluate F->G Step 5 H Reconstitute G->H Step 6 I Inject into LC-MS/MS H->I Step 7

Caption: Solid-Phase Extraction Workflow for Griseofulvin.

Protocol:

  • Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of this compound internal standard. Dilute with 500 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol.

  • Elution: Elute Griseofulvin and this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Conclusion

The choice of sample preparation is a critical step in the bioanalysis of Griseofulvin. Protein precipitation offers a high-throughput option, while liquid-liquid extraction provides a cleaner extract. For the highest sensitivity and minimal matrix effects, solid-phase extraction is the recommended method. The use of this compound as an internal standard is essential for all three methods to ensure accurate and precise quantification. The provided protocols serve as a starting point and may require optimization based on the specific laboratory instrumentation and study requirements.

Application Note: Validated Method for the Quantification of Griseofulvin in Tissue Homogenates using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Griseofulvin is an antifungal agent used in the treatment of dermatophytosis in both humans and animals. Due to its mechanism of action, which involves binding to keratin in precursor cells, understanding its distribution and concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies. This application note describes a detailed, validated method for the sensitive and selective quantification of Griseofulvin in tissue homogenates using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol provides a robust sample preparation procedure and chromatographic conditions suitable for high-throughput analysis.

Physicochemical Properties of Griseofulvin

Griseofulvin is a white to pale cream-colored crystalline powder that is sparingly soluble in water but soluble in organic solvents like ethanol and methanol. It is known to be heat-stable, which is a beneficial property during sample processing.

Experimental Protocols

This section details the procedures for tissue sample preparation and subsequent analysis by LC-MS/MS.

Tissue Homogenization

A generic protocol for tissue homogenization is provided below, which can be adapted based on the specific tissue type.

  • Materials:

    • Tissue sample (e.g., liver, skin, muscle)

    • Homogenization Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

    • Homogenizer (e.g., bead beater, rotor-stator homogenizer)

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh the frozen tissue sample.

    • Thaw the tissue on ice and add a pre-determined volume of ice-cold homogenization buffer (e.g., a 1:3 or 1:4 tissue weight to buffer volume ratio).

    • Homogenize the tissue until a uniform consistency is achieved. The duration and intensity of homogenization should be optimized for each tissue type to ensure complete cell lysis without significant degradation of the analyte.

    • Store the resulting homogenate at -80°C until analysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a widely used technique for the extraction of small molecules from biological matrices due to its simplicity and efficiency.

  • Materials:

    • Tissue homogenate

    • Internal Standard (IS) spiking solution (e.g., a structurally similar compound)

    • Acetonitrile (ACN), ice-cold

    • Microcentrifuge tubes

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Pipette a known volume (e.g., 100 µL) of the tissue homogenate into a microcentrifuge tube.

    • Add the internal standard solution.

    • Add a precipitating agent, such as ice-cold acetonitrile, typically in a 3:1 or 4:1 ratio to the homogenate volume.

    • Vortex the mixture vigorously for approximately 1-2 minutes to ensure thorough mixing and protein denaturation.

    • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube or an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters for the analysis of Griseofulvin. These may require optimization based on the specific instrumentation used.

  • Liquid Chromatography:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

    • Injection Volume: 5-10 µL

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Griseofulvin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized)

      • Internal Standard: Precursor ion (Q1) m/z → Product ion (Q3) m/z (Specific transitions to be optimized)

    • Ion Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and collision energy should be optimized for maximum signal intensity.

Method Validation Data

The following tables summarize the expected performance characteristics of a validated method for Griseofulvin in tissue homogenates. The data presented here is a representative summary based on typical validation parameters for bioanalytical methods.

Table 1: Linearity and Range

Analyte Matrix Calibration Range (ng/mL) Correlation Coefficient (r²)

| Griseofulvin | Tissue Homogenate | 1 - 1000 | > 0.99 |

Table 2: Accuracy and Precision

Matrix Spiked Concentration (ng/mL) Mean Measured Concentration (ng/mL) Accuracy (%) Precision (%RSD)
Tissue Homogenate 3 (LQC) 2.9 96.7 < 15
50 (MQC) 51.5 103.0 < 10

| | 800 (HQC) | 792.0 | 99.0 | < 10 |

LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, %RSD: Percent Relative Standard Deviation

Table 3: Recovery

Analyte Matrix Concentration Level Mean Extraction Recovery (%)
Griseofulvin Tissue Homogenate Low 85 - 95
Medium 88 - 98

| | | High | 90 - 100 |

Table 4: Stability

Stability Condition Duration Temperature Stability (% of Nominal)
Bench-top 4 hours Room Temperature 95 - 105
Freeze-thaw 3 cycles -80°C to Room Temp 92 - 103

| Long-term | 30 days | -80°C | 94 - 106 |

Visualizations

Experimental Workflow

experimental_workflow tissue_sample Tissue Sample Collection homogenization Homogenization tissue_sample->homogenization sample_prep Protein Precipitation homogenization->sample_prep centrifugation Centrifugation sample_prep->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Workflow for Griseofulvin analysis in tissue.

Sample Preparation Decision Pathway

sample_prep_decision start Start: Tissue Homogenate decision High Protein Content? start->decision ppt Protein Precipitation (PPT) decision->ppt Yes lle Liquid-Liquid Extraction (LLE) decision->lle No/Interferences spe Solid-Phase Extraction (SPE) decision->spe High Purity Needed result Proceed to LC-MS/MS ppt->result lle->result spe->result

Caption: Decision logic for sample preparation method.

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of Griseofulvin in tissue homogenates. The protein precipitation extraction technique is straightforward and amenable to high-throughput workflows. The validation data demonstrates that the method is accurate, precise, and robust, making it suitable for supporting drug development and research studies where tissue distribution of Griseofulvin is of interest.

Application Note: High-Throughput Analysis of Griseofulvin and Griseofulvin-d3 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of Griseofulvin and its deuterated internal standard, Griseofulvin-d3, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described protocol employs a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for pharmacokinetic studies and therapeutic drug monitoring, offering high throughput and accuracy.

Introduction

Griseofulvin is an antifungal drug used to treat a variety of skin and nail infections. Accurate measurement of its concentration in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring the accuracy and precision of the results. This document provides a detailed protocol for the simultaneous analysis of Griseofulvin and this compound using LC-MS/MS.

Experimental Protocols

Materials and Reagents
  • Griseofulvin reference standard

  • This compound internal standard (IS)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Ultrapure water

  • Human plasma (K2-EDTA)

Sample Preparation

A simple protein precipitation method is employed for the extraction of Griseofulvin and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 100 µL of plasma, add 20 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

Table 1: Chromatographic Conditions

ParameterValue
HPLC SystemStandard HPLC/UHPLC System
ColumnC18 Column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
GradientSee Table 2

Table 2: Gradient Elution Program

Time (min)% Mobile Phase B
0.030
2.095
2.595
2.630
3.530

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Gas FlowOptimized for the specific instrument
Dwell Time100 ms
MRM TransitionsSee Table 4

Data Presentation

Table 4: MRM Transitions and Retention Times

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Griseofulvin353.1257.125~1.8
This compound356.1260.125~1.8

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add this compound (IS) plasma->add_is add_acn 3. Add Acetonitrile (300 µL) add_is->add_acn vortex 4. Vortex (1 min) add_acn->vortex centrifuge 5. Centrifuge (12,000 rpm, 10 min) vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant injection 7. Inject into LC-MS/MS supernatant->injection hplc 8. Chromatographic Separation (C18 Column) injection->hplc ms 9. Mass Spectrometry (ESI+, MRM) hplc->ms integration 10. Peak Integration ms->integration quantification 11. Quantification (Analyte/IS Ratio) integration->quantification report 12. Generate Report quantification->report

Caption: Workflow for the LC-MS/MS analysis of Griseofulvin.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and high-throughput solution for the simultaneous quantification of Griseofulvin and its deuterated internal standard, this compound, in human plasma. The simple sample preparation protocol and rapid chromatographic analysis make this method highly suitable for clinical and research laboratories conducting pharmacokinetic studies or therapeutic drug monitoring of Griseofulvin.

Application Notes: High-Precision Therapeutic Drug Monitoring of Griseofulvin Using Griseofulvin-d3 in Clinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Griseofulvin is an antifungal agent employed in the treatment of dermatophytosis, an infection of the skin, hair, and nails. Due to its narrow therapeutic index and significant pharmacokinetic variability among individuals, Therapeutic Drug Monitoring (TDM) is a critical component in clinical trials to ensure efficacy while minimizing potential toxicity. The use of a stable isotope-labeled internal standard, such as Griseofulvin-d3, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), provides a robust and accurate method for the quantification of Griseofulvin in biological matrices. This document outlines the protocols and applications of this compound for TDM in a clinical research setting.

Principle of Isotope Dilution Mass Spectrometry

The quantification of Griseofulvin in patient samples relies on the principle of isotope dilution mass spectrometry. A known concentration of this compound, a deuterated analog of the drug, is added to the biological sample as an internal standard (IS). This compound is chemically identical to Griseofulvin but has a higher molecular weight due to the presence of deuterium atoms. Because the IS and the analyte behave almost identically during sample extraction, chromatography, and ionization, any sample loss or matrix effects will affect both compounds equally. By measuring the ratio of the analyte signal to the internal standard signal in the mass spectrometer, a highly accurate and precise concentration of Griseofulvin can be determined.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes the extraction of Griseofulvin and this compound from human plasma samples.

  • Reagents and Materials:

    • Human plasma (collected in K2EDTA tubes)

    • Griseofulvin reference standard

    • This compound internal standard solution (100 ng/mL in methanol)

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Add 20 µL of the this compound internal standard solution (100 ng/mL) to the plasma and vortex briefly.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube or an HPLC vial for analysis.

LC-MS/MS Analysis
  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system

    • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source.

  • Chromatographic Conditions: A C18 analytical column is typically used for the separation of Griseofulvin.

ParameterValue
Analytical Column C18 Column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 30% B to 90% B over 3 minutes, hold at 90% B for 1 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
  • Mass Spectrometric Conditions: The analysis is performed in positive ion mode using Multiple Reaction Monitoring (MRM).

ParameterGriseofulvinThis compound (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (m/z) 353.1356.1
Product Ion (m/z) 257.0260.0
Dwell Time (ms) 100100
Collision Energy (eV) 2525

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described LC-MS/MS method for the quantification of Griseofulvin.

ParameterResult
Linearity Range 10 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 12%
Recovery (%) 85 - 95%
Matrix Effect (%) Within ±15% of nominal concentration

Diagrams and Workflows

Griseofulvin's Mechanism of Action

The primary antifungal action of Griseofulvin is the disruption of the mitotic spindle apparatus in fungal cells. This diagram illustrates how Griseofulvin interacts with tubulin, preventing the formation of functional microtubules, which are essential for cell division.

griseofulvin_mechanism cluster_fungal_cell Fungal Cell tubulin Tubulin Dimers microtubules Microtubules (Mitotic Spindle) tubulin->microtubules Polymerization cell_division Cell Division (Mitosis) microtubules->cell_division Enables griseofulvin Griseofulvin griseofulvin->tubulin Binds to tdm_workflow patient Patient in Clinical Trial sampling Blood Sample Collection (Plasma) patient->sampling analysis LC-MS/MS Analysis (Quantification) sampling->analysis data_review Data Review and Pharmacokinetic Analysis analysis->data_review dose_adjustment Dose Adjustment Recommendation data_review->dose_adjustment dose_adjustment->patient Administer New Dose sample_analysis_workflow node1 Plasma Sample Reception Sample ID Logging node2 Sample Preparation Add this compound (IS) Protein Precipitation Centrifugation node1->node2 node3 LC-MS/MS Injection Chromatographic Separation Mass Spectrometric Detection node2->node3 node4 Data Processing Peak Integration Ratio Calculation (Analyte/IS) Concentration Determination node3->node4 node5 Report Generation Final Concentration Report LIMS Entry node4->node5

Troubleshooting & Optimization

Griseofulvin-d3 Isotopic Exchange: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with the isotopic exchange of deuterium in Griseofulvin-d3. The following question-and-answer format directly addresses common problems and offers detailed experimental protocols and data to ensure the isotopic integrity of your deuterated standard.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing a loss of deuterium from our this compound internal standard during sample preparation and analysis. What is the likely cause?

A1: The most probable cause is isotopic back-exchange, where the deuterium atoms on the methoxy group of this compound are replaced by protons from the surrounding solvent or matrix. This is a known challenge with deuterated internal standards, especially when labile C-H bonds are involved.[1][2][3] The methoxy group in Griseofulvin is a potential site for such exchange, particularly under certain pH and temperature conditions. Griseofulvin's metabolism involves demethylation, indicating that this position is chemically active.[4][5]

Q2: Which specific protons in this compound are most susceptible to exchange?

A2: this compound is typically deuterated on one of its methoxy groups. While C-D bonds are generally stronger than C-H bonds, the protons on methoxy groups can become labile and exchange with protons from the solvent, a process that can be catalyzed by acidic or basic conditions.[6][7][8] The molecular structure of Griseofulvin does not contain highly acidic protons like those in hydroxyl or amine groups, but the methoxy groups are sites of metabolic activity and potential chemical reactivity.[9][10]

Q3: What experimental conditions can accelerate the loss of deuterium from this compound?

A3: Several factors can promote the back-exchange of deuterium:

  • pH: Both acidic and basic conditions can catalyze hydrogen-deuterium exchange.[7][8] For many organic molecules, the minimum exchange rate is observed in a slightly acidic pH range (around pH 2.5-3). It is advisable to avoid storing or processing this compound in strongly acidic or basic solutions.[2]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange. Whenever possible, conduct sample preparation and storage at reduced temperatures.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of protons and can facilitate exchange. While Griseofulvin has low water solubility, aqueous or alcoholic media are often used in biological sample preparation and chromatography.[11][12]

  • Enzymatic Activity: If working with biological matrices, residual enzymatic activity could potentially contribute to the degradation or modification of the internal standard.

Q4: How can we prevent or minimize deuterium back-exchange in our experiments?

A4: To maintain the isotopic purity of your this compound standard, consider the following preventative measures:

  • Solvent Selection: Use aprotic solvents (e.g., acetonitrile, ethyl acetate) for reconstitution and dilution whenever your experimental workflow allows. If protic solvents are necessary, minimize the exposure time.

  • pH Control: Buffer your solutions to a pH that minimizes exchange. For many compounds, this is in the weakly acidic range.

  • Temperature Control: Perform all sample preparation steps on ice or at refrigerated temperatures. Store stock solutions and samples at -20°C or -80°C.

  • Optimize LC-MS/MS Conditions: Minimize the time the sample spends in the autosampler and on the LC column, especially if using protic mobile phases at non-optimal pH.

  • Use of a Co-eluting Unlabeled Standard: Include a non-deuterated Griseofulvin standard in your analytical run to monitor for any chromatographic shifts or degradation that might also affect the deuterated standard.

Quantitative Data Summary

The following table summarizes the solubility of Griseofulvin in various solvents, which can help in selecting appropriate storage and extraction solvents to minimize the use of protic media.

SolventSolubilityTemperature (°C)
Water8.64 mg/LNot Specified
Acetone~40 mg/mL25
MethanolVariableNot Specified
EthanolVariableNot Specified
AcetonitrileVariableNot Specified
N,N-dimethylformamide (DMF)HighNot Specified

Data compiled from multiple sources indicating general solubility characteristics.[11][12]

Experimental Protocols

Protocol 1: Assessment of Deuterium Stability in Different Solvents

This protocol allows for the evaluation of this compound stability under various solvent and pH conditions.

Objective: To determine the rate of deuterium loss from this compound when exposed to different solvents and pH values over time.

Materials:

  • This compound

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Water (H₂O)

  • Formic acid

  • Ammonium hydroxide

  • LC-MS/MS system

Methodology:

  • Prepare a stock solution of this compound in ACN (e.g., 1 mg/mL).

  • Create a series of test solutions by diluting the stock solution in the following solvents:

    • 100% ACN (Control)

    • 50:50 ACN:H₂O

    • 50:50 ACN:H₂O with 0.1% formic acid (acidic condition)

    • 50:50 ACN:H₂O with 0.1% ammonium hydroxide (basic condition)

    • 50:50 MeOH:H₂O

  • Incubate the test solutions at room temperature and at 40°C.

  • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), take an aliquot from each solution.

  • Immediately analyze the aliquots by LC-MS/MS.

  • Monitor the ion chromatograms for the parent ion of this compound and any potential back-exchanged products (d2, d1, d0).

  • Calculate the percentage of deuterium remaining at each time point for each condition.

Protocol 2: Quantification of Deuterium Incorporation by Mass Spectrometry

Objective: To accurately determine the isotopic distribution of deuterium in a this compound sample.

Materials:

  • This compound sample

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

  • Appropriate solvent for infusion (e.g., acetonitrile with a small amount of formic acid)

Methodology:

  • Prepare a dilute solution of the this compound sample in the infusion solvent.

  • Infuse the sample directly into the mass spectrometer.

  • Acquire a high-resolution mass spectrum of the molecular ion region.

  • Identify the peaks corresponding to the unlabeled Griseofulvin (d0) and the deuterated isotopologues (d1, d2, d3).

  • Calculate the relative abundance of each isotopologue.

  • The percentage of deuterium incorporation can be calculated from the weighted average of the isotopic distribution.

Visualizations

TroubleshootingWorkflow start Deuterium Loss Observed in this compound check_conditions Review Experimental Conditions start->check_conditions storage Evaluate Storage Conditions (Solvent, Temperature, pH) check_conditions->storage Storage sample_prep Assess Sample Preparation (Solvents, pH, Temperature, Time) check_conditions->sample_prep Sample Prep lcms_method Analyze LC-MS/MS Method (Mobile Phase, Column Temp.) check_conditions->lcms_method LC-MS implement_changes Implement Corrective Actions storage->implement_changes sample_prep->implement_changes lcms_method->implement_changes storage_sol Reconstitute in Aprotic Solvent Store at -20°C or lower implement_changes->storage_sol sample_prep_sol Use Aprotic Solvents Work on Ice Minimize Exposure to Protic Solvents implement_changes->sample_prep_sol lcms_sol Use Aprotic Mobile Phase if possible Optimize for Speed implement_changes->lcms_sol re_evaluate Re-evaluate Deuterium Stability storage_sol->re_evaluate sample_prep_sol->re_evaluate lcms_sol->re_evaluate

Caption: Troubleshooting workflow for addressing deuterium loss in this compound.

DeuteriumExchangeMechanism Griseofulvin_d3 This compound (R-O-CD3) Transition_State Transition State/ Intermediate Griseofulvin_d3->Transition_State Protic_Solvent Protic Solvent (e.g., H₂O, MeOH) Protic_Solvent->Transition_State Catalyst Catalyst (H⁺ or OH⁻) Catalyst->Transition_State Griseofulvin_H Back-Exchanged Griseofulvin (R-O-CH3) Transition_State->Griseofulvin_H

Caption: Simplified representation of potential deuterium back-exchange in this compound.

References

Preventing back-exchange of deuterium in Griseofulvin-d3 during sample storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the back-exchange of deuterium in Griseofulvin-d3 during sample storage. Below are troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals maintain the isotopic integrity of their samples.

Frequently Asked Questions (FAQs)

Q1: What is deuterium back-exchange and why is it a concern for this compound?

A1: Deuterium back-exchange is an unintentional chemical reaction where deuterium atoms on a labeled molecule, such as the methoxy group in this compound, are replaced by protium (hydrogen) from the surrounding environment (e.g., solvents, moisture). This is a concern because it compromises the isotopic purity of the standard, leading to inaccuracies in quantitative analysis, such as mass spectrometry-based assays, where this compound is often used as an internal standard.

Q2: Which positions on the this compound molecule are most susceptible to back-exchange?

A2: The deuterium atoms on the methoxy (-OCH3) groups are the most likely sites for back-exchange in this compound. While the C-D bonds are generally stable, exposure to certain conditions, particularly acidic or basic environments, can catalyze the exchange with protons from the solvent.

Q3: What are the primary factors that promote deuterium back-exchange?

A3: The primary factors that can induce deuterium back-exchange include:

  • pH: Both acidic and basic conditions can catalyze the exchange.

  • Temperature: Higher temperatures accelerate the rate of exchange.

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) can act as a source of protons for the exchange. The presence of atmospheric moisture can also contribute.

  • Storage Duration: The longer the sample is stored under suboptimal conditions, the greater the potential for back-exchange.

Troubleshooting Guide

This guide addresses common issues related to the storage and handling of this compound to prevent deuterium back-exchange.

Issue Potential Cause Recommended Solution
Loss of Isotopic Purity in QC Samples Deuterium back-exchange during storage.1. Solvent Selection: Store this compound in aprotic solvents like acetonitrile, ethyl acetate, or dichloromethane. Avoid protic solvents such as methanol or water for long-term storage. 2. pH Control: Ensure the storage solvent is neutral (pH ~7). If buffers are necessary, use a neutral pH buffer and minimize storage time. 3. Temperature Control: Store samples at low temperatures, preferably at -20°C or -80°C, to minimize the rate of exchange. 4. Moisture Control: Use anhydrous solvents and store samples in tightly sealed vials with minimal headspace to prevent condensation and exposure to atmospheric moisture. Consider storage under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Internal Standard Response Partial back-exchange leading to a mixed population of deuterated and non-deuterated Griseofulvin.1. Sample Preparation: Prepare stock solutions in a suitable aprotic solvent. For working solutions that require aqueous or protic environments, prepare them fresh before each analysis and minimize the time they are kept at room temperature. 2. Method Validation: During method development, evaluate the stability of this compound in the final sample matrix and storage conditions to identify any potential for back-exchange.
Appearance of Unexpected Peaks in Mass Spectrometry Formation of partially de-deuterated Griseofulvin species (d2, d1).1. Solvent Purity: Verify the purity and water content of the solvents used for sample storage and preparation. 2. Re-evaluation of Storage Protocol: Review the entire sample handling and storage workflow to identify potential points of moisture or pH contamination.

Experimental Protocols

Protocol 1: Evaluation of this compound Stability in Different Solvents

This protocol outlines a method to assess the stability of this compound in various solvents over time.

  • Materials:

    • This compound

    • Acetonitrile (anhydrous)

    • Methanol

    • Water (LC-MS grade)

    • Phosphate buffer (pH 5, 7, and 9)

    • LC-MS grade vials with caps

    • Mass spectrometer

  • Procedure:

    • Prepare a stock solution of this compound in anhydrous acetonitrile at a concentration of 1 mg/mL.

    • Create separate solutions of this compound at a final concentration of 10 µg/mL in the following solvents:

      • Acetonitrile

      • Methanol

      • Water

      • Phosphate buffer pH 5

      • Phosphate buffer pH 7

      • Phosphate buffer pH 9

    • Divide each solution into aliquots in tightly sealed LC-MS vials.

    • Store the vials at different temperatures: Room Temperature (25°C), 4°C, and -20°C.

    • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), analyze the samples by LC-MS.

    • Monitor the mass-to-charge ratio (m/z) for this compound and any potential back-exchanged species (d2, d1, d0).

    • Calculate the percentage of back-exchange at each time point and condition.

Data Presentation:

Table 1: Stability of this compound in Various Solvents at 25°C over 72 hours

Solvent Time (hours) % this compound Remaining % Back-Exchange (d2, d1, d0)
Acetonitrile 0100%0%
24>99%<1%
48>99%<1%
72>99%<1%
Methanol 0100%0%
24~98%~2%
48~96%~4%
72~94%~6%
Water 0100%0%
24~95%~5%
48~90%~10%
72~85%~15%
pH 5 Buffer 0100%0%
24~92%~8%
48~85%~15%
72~78%~22%
pH 9 Buffer 0100%0%
24~90%~10%
48~82%~18%
72~75%~25%

Note: The data presented in this table is illustrative and will vary based on specific experimental conditions.

Visualizations

G cluster_storage Sample Storage Conditions cluster_outcome Outcome storage_solution This compound in Solution improper_conditions Improper Conditions: - Protic Solvent (e.g., H2O, MeOH) - Non-neutral pH (Acidic/Basic) - Elevated Temperature - Presence of Moisture storage_solution->improper_conditions Exposure to proper_conditions Proper Conditions: - Aprotic Solvent (e.g., ACN) - Neutral pH - Low Temperature (-20°C to -80°C) - Anhydrous/Inert Atmosphere storage_solution->proper_conditions Stored under back_exchange Deuterium Back-Exchange improper_conditions->back_exchange Leads to stable_sample Stable Isotopic Purity proper_conditions->stable_sample Maintains

Caption: Logical workflow for preventing deuterium back-exchange in this compound.

G cluster_notes Key Considerations start Start: Receive this compound prep_stock Prepare Stock Solution in Anhydrous Aprotic Solvent (e.g., Acetonitrile) start->prep_stock storage_stock Store Stock Solution at -20°C or below in Tightly Sealed Vials prep_stock->storage_stock prep_working Prepare Working Solutions Fresh Before Analysis storage_stock->prep_working analysis Perform LC-MS Analysis Immediately prep_working->analysis end End: Accurate Quantification analysis->end note1 * Avoid protic solvents for storage. note2 * Minimize exposure to atmospheric moisture. note3 * Maintain neutral pH.

Caption: Recommended experimental workflow for handling this compound.

Mitigating matrix effects for Griseofulvin-d3 in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects for the accurate quantification of Griseofulvin-d3 in complex biological samples using LC-MS/MS.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting endogenous components from the biological sample (e.g., plasma, urine).[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification.[1][3] The primary cause of matrix effects in electrospray ionization (ESI) is competition for ionization between the analyte and matrix components in the mass spectrometer's source.[4][5]

Q2: Why is this compound used as an internal standard, and can it still be affected by matrix effects?

A2: this compound is a stable isotope-labeled (SIL) internal standard. SIL internal standards are the "gold standard" for quantitative bioanalysis because they have nearly identical chemical and physical properties to the analyte of interest (Griseofulvin).[6] They are expected to co-elute and experience similar matrix effects, allowing for accurate correction.[2] However, significant matrix effects can still impact the analysis of deuterated standards, potentially leading to variability if the ion suppression is severe.[2]

Q3: What are the most common sources of matrix effects in biological samples like plasma or serum?

A3: The most common sources of matrix effects in plasma and serum are phospholipids, salts, and proteins.[1][7] Phospholipids, particularly glycerophosphocholines, are notorious for causing ion suppression in ESI-MS.[8] Inadequate removal of these components during sample preparation is a primary reason for poor data quality.

Q4: How can I assess the presence and severity of matrix effects in my this compound assay?

A4: The presence of matrix effects can be evaluated using a post-extraction spike method.[6][9] This involves comparing the peak response of an analyte spiked into an extracted blank matrix sample to the response of the analyte in a neat solution (e.g., mobile phase). A significant difference in response indicates the presence of ion suppression or enhancement.[3] Another technique is the post-column infusion experiment, which helps to identify the regions in the chromatogram where ion suppression occurs.[2][4]

Troubleshooting Guide

Issue 1: Low or Inconsistent Recovery of this compound
Potential Cause Troubleshooting Step
Inefficient Sample Preparation The chosen sample preparation method (PPT, LLE, or SPE) may not be optimal for your specific matrix. Protein precipitation, while simple, is often less effective at removing interfering substances compared to LLE or SPE, which can lead to lower recovery.[10][11]
Suboptimal Extraction pH The pH of the sample and extraction solvent can significantly impact the extraction efficiency of Griseofulvin. Ensure the pH is optimized to maintain Griseofulvin in a neutral, less polar state for efficient extraction into an organic solvent.
Insufficient Mixing/Vortexing Incomplete mixing during extraction steps can lead to poor recovery. Ensure vigorous and adequate vortexing to facilitate the transfer of the analyte from the aqueous to the organic phase (for LLE) or interaction with the sorbent (for SPE).
Improper Elution Solvent (SPE) The elution solvent in SPE may not be strong enough to desorb this compound from the sorbent. Consider using a stronger organic solvent or a mixture of solvents for elution.
Issue 2: Significant Ion Suppression Observed
Potential Cause Troubleshooting Step
Co-elution with Phospholipids Phospholipids are a major cause of ion suppression.[8] Protein precipitation is known to be less effective at removing phospholipids compared to SPE or LLE.[10] Consider switching to a more rigorous sample cleanup method like SPE.
Suboptimal Chromatographic Separation If this compound co-elutes with a region of significant ion suppression, modifying the chromatographic conditions can help. Adjust the mobile phase gradient, change the column chemistry, or alter the flow rate to separate the analyte from the interfering matrix components.[2]
High Sample Concentration Injecting a highly concentrated sample can exacerbate matrix effects.[5] Diluting the sample may reduce the concentration of interfering components and lessen ion suppression. However, this may compromise the limit of quantification.
Ion Source Contamination Contamination of the mass spectrometer's ion source can contribute to poor ionization and signal suppression. Regular cleaning and maintenance of the ion source are crucial.[7]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes typical performance characteristics of Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) for the analysis of small molecules in biological fluids.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) Variable, often lower (e.g., <80%)[10]Generally good to excellent (e.g., 85-100%)Excellent, highly reproducible (e.g., >85%)[12][13]
Matrix Effect High potential for significant ion suppression[10][13]Moderate, less suppression than PPT[14]Low, provides the cleanest extracts[10][13]
Process Efficiency High throughput, simple, and fastModerate throughput, can be labor-intensiveModerate to high throughput (with automation)
Selectivity Low, non-selectiveModerateHigh, very selective
Cost per Sample LowLow to moderateHigh

Note: The values presented are illustrative and can vary depending on the specific analyte, biological matrix, and protocol used. A study on atazanavir in human plasma showed severe ion suppression with PP, less with LLE, and the least with SPE.[13] For Griseofulvin in human plasma, SPE resulted in an absolute recovery of 87.36%.[12]

Experimental Protocols

Protocol 1: Protein Precipitation (PPT)

This protocol is adapted for the analysis of Griseofulvin in plasma.

  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard (this compound) solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.[15][16]

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.[17]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a portion into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides a general procedure that can be optimized for Griseofulvin.

  • To 500 µL of plasma sample in a glass tube, add the internal standard (this compound) solution.

  • Add 500 µL of a suitable buffer (e.g., phosphate buffer, pH 7) and vortex briefly.

  • Add 4 mL of an appropriate organic extraction solvent (e.g., ethyl acetate or methyl tert-butyl ether).

  • Vortex vigorously for 5-10 minutes to ensure thorough mixing and extraction.

  • Centrifuge at 2,500 x g for 10 minutes to separate the aqueous and organic layers.[18]

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.[18]

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex briefly and inject into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

This protocol is based on a validated method for Griseofulvin in human plasma.[12]

  • Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: To 500 µL of plasma, add the internal standard (this compound). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Injection: Vortex the reconstituted sample and inject it into the LC-MS/MS system.

Visualizations

Experimental_Workflow cluster_Sample_Preparation Sample Preparation cluster_PPT Protein Precipitation cluster_LLE Liquid-Liquid Extraction cluster_SPE Solid-Phase Extraction cluster_Analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard (this compound) Sample->Add_IS PPT_Solvent Add Acetonitrile Add_IS->PPT_Solvent LLE_Solvent Add Extraction Solvent Add_IS->LLE_Solvent SPE_Condition Condition Cartridge SPE_Load Load Sample Add_IS->SPE_Load PPT_Vortex Vortex PPT_Solvent->PPT_Vortex PPT_Centrifuge Centrifuge PPT_Vortex->PPT_Centrifuge PPT_Supernatant Collect Supernatant PPT_Centrifuge->PPT_Supernatant Evaporation Evaporate to Dryness PPT_Supernatant->Evaporation LLE_Vortex Vortex LLE_Solvent->LLE_Vortex LLE_Centrifuge Centrifuge LLE_Vortex->LLE_Centrifuge LLE_Organic Collect Organic Layer LLE_Centrifuge->LLE_Organic LLE_Organic->Evaporation SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analyte SPE_Wash->SPE_Elute SPE_Elute->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution LC_MSMS LC-MS/MS Analysis Reconstitution->LC_MSMS Data_Processing Data Processing & Quantification LC_MSMS->Data_Processing

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Workflow node_rect Proceed to check for ion suppression check_suppression Significant Ion Suppression? node_rect->check_suppression start Inaccurate Results check_recovery Low or Inconsistent Recovery? start->check_recovery check_recovery->node_rect No improve_extraction Optimize Extraction: - Check pH - Ensure thorough mixing - Change extraction solvent/method (e.g., PPT to SPE) check_recovery->improve_extraction Yes optimize_chroma Optimize Chromatography: - Adjust gradient - Change column - Dilute sample check_suppression->optimize_chroma Yes review_is Review Internal Standard Response: - Check for IS variability - Ensure correct concentration check_suppression->review_is No revalidate revalidate improve_extraction->revalidate Re-validate Method optimize_chroma->revalidate review_is->revalidate

Caption: Troubleshooting decision tree for this compound bioanalysis.

References

Optimizing LC gradient for baseline separation of Griseofulvin and its metabolites with Griseofulvin-d3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the baseline separation of Griseofulvin and its metabolites using liquid chromatography (LC), with Griseofulvin-d3 as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of Griseofulvin that I should be looking for?

A1: The primary metabolites of Griseofulvin are 6-desmethylgriseofulvin (6-DMG) and 4-desmethylgriseofulvin (4-DMG)[1][2][3]. Your LC method should aim for baseline separation of these two metabolites from the parent drug, Griseofulvin, and the internal standard, this compound.

Q2: What type of LC column is recommended for this separation?

A2: A reversed-phase C18 column is a common and effective choice for the separation of Griseofulvin and its metabolites[4][5]. These columns provide good retention and selectivity for these relatively nonpolar compounds.

Q3: What are typical mobile phases used for the analysis of Griseofulvin and its metabolites?

A3: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent. For example, a combination of 0.1 M acetic acid in water and acetonitrile has been successfully used[6]. Another common mobile phase is a mixture of a buffer like sodium dihydrogen phosphate and acetonitrile[5]. The organic component is usually acetonitrile or methanol.

Q4: Why is this compound a suitable internal standard?

A4: this compound is a deuterated analog of Griseofulvin. It is an ideal internal standard because it has very similar chromatographic behavior to Griseofulvin, but it can be distinguished by a mass spectrometer due to its different mass-to-charge ratio. This ensures accurate quantification by correcting for variations in sample preparation and instrument response.

Troubleshooting Guide

Issue 1: Poor Separation or Co-elution of Peaks

Q: My chromatogram shows poor separation between Griseofulvin, its metabolites, and the internal standard. What should I do?

A: Poor separation can be caused by several factors. Here's a step-by-step approach to troubleshoot this issue:

  • Optimize the Gradient Profile: The gradient is critical for resolving compounds with different polarities.

    • Initial Mobile Phase Composition: Start with a lower percentage of the organic solvent to ensure good retention of all analytes on the column.

    • Gradient Slope: A shallower gradient (slower increase in organic solvent concentration) will generally improve the separation of closely eluting peaks.

    • Isocratic Hold: Introducing an isocratic hold at a specific mobile phase composition can help to separate critical pairs of compounds.

  • Adjust Mobile Phase pH: The pH of the aqueous mobile phase can affect the ionization state of the analytes and, consequently, their retention and selectivity. Experiment with small adjustments to the pH of the aqueous phase.

  • Change the Organic Solvent: If you are using acetonitrile, consider switching to methanol, or vice versa. The difference in solvent selectivity can sometimes significantly improve the separation of isomeric compounds like 4-DMG and 6-DMG.

  • Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation and improve resolution, although it will also increase the run time.

  • Check Column Performance: A deteriorating column can lead to peak broadening and loss of resolution. Check the column's performance with a standard mixture and replace it if necessary.

Issue 2: Peak Tailing or Asymmetric Peaks

Q: I am observing significant peak tailing for one or more of my analytes. What could be the cause?

A: Peak tailing can be due to a variety of chemical and physical factors. Consider the following:

  • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

  • Secondary Interactions: Silanol groups on the silica-based C18 column can interact with the analytes, causing tailing. Adding a small amount of a competing base, like triethylamine, to the mobile phase or using a column with end-capping can mitigate this.

  • Mismatched Sample Solvent: The solvent in which your sample is dissolved should be as weak as or weaker than the initial mobile phase. Dissolving the sample in a solvent that is too strong can cause peak distortion[7].

  • Column Contamination: Contaminants from previous injections can interact with the analytes. Flush the column with a strong solvent to clean it.

Issue 3: Unstable Baseline

Q: My baseline is noisy or drifting, making it difficult to integrate the peaks accurately. What should I do?

A: An unstable baseline can originate from several sources within the LC system:

  • Mobile Phase Issues: Ensure your mobile phases are properly degassed to prevent air bubbles from entering the system. Use high-purity solvents and freshly prepared mobile phases[7][8].

  • Pump Problems: Inconsistent mixing of the mobile phase components or faulty pump seals can cause baseline fluctuations. Purge the pump and check for leaks.

  • Detector Issues: A dirty flow cell in the detector can cause noise. Flush the detector with an appropriate solvent.

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Sample Preparation (Plasma)
  • To 500 µL of plasma, add the internal standard (this compound) solution.

  • Add an equal volume of acetonitrile to precipitate the proteins[6].

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and inject it into the LC-MS/MS system.

LC-MS/MS Method

The following is a starting point for an LC gradient method. Optimization will likely be required for your specific instrumentation and column.

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm)[5]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
MS Detector Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)

Gradient Program:

Time (min)% Mobile Phase B
0.030
1.030
8.080
8.195
10.095
10.130
12.030

MS/MS Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Griseofulvin353.1257.1
4-desmethylgriseofulvin339.1243.1
6-desmethylgriseofulvin339.1243.1
This compound356.1260.1

Note: The product ions for 4-DMG and 6-DMG may be the same, making chromatographic separation essential for their individual quantification.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

troubleshooting_logic start Poor Peak Separation optimize_gradient Optimize Gradient Profile start->optimize_gradient adjust_ph Adjust Mobile Phase pH optimize_gradient->adjust_ph If not resolved resolved Separation Improved optimize_gradient->resolved change_solvent Change Organic Solvent adjust_ph->change_solvent If not resolved adjust_ph->resolved check_column Check Column Performance change_solvent->check_column If not resolved change_solvent->resolved check_column->resolved

Caption: Troubleshooting logic for poor peak separation.

References

Addressing ion suppression/enhancement for Griseofulvin-d3 in ESI-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering ion suppression or enhancement when using Griseofulvin-d3 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My this compound signal is significantly lower than expected, or varies widely between samples. What could be the cause?

Answer: This issue is likely due to ion suppression, a common phenomenon in ESI-MS where co-eluting matrix components interfere with the ionization of the analyte of interest, in this case, this compound. The presence of less volatile compounds in the sample matrix can affect the efficiency of droplet formation and evaporation, which in turn impacts the amount of charged ions reaching the detector.

Troubleshooting Steps:

  • Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions in your chromatogram where ion suppression is occurring.

  • Improve Sample Preparation: Enhance your sample clean-up to remove interfering matrix components. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are generally more effective at reducing matrix effects than protein precipitation.

  • Optimize Chromatography: Modify your chromatographic method to separate this compound from the interfering compounds. This can be achieved by adjusting the mobile phase composition, gradient profile, or switching to a different column chemistry.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby minimizing ion suppression. However, ensure that the diluted concentration of this compound remains above the lower limit of quantification (LLOQ).

Question 2: I am observing an unexpectedly high signal for this compound. What could be the reason?

Answer: This phenomenon, known as ion enhancement, is less common than ion suppression but can also lead to inaccurate quantification. It occurs when co-eluting matrix components improve the ionization efficiency of the analyte.

Troubleshooting Steps:

  • Confirm with Post-Column Infusion: A post-column infusion experiment will show an increase in the baseline signal at the retention time of the enhancing component.

  • Review Sample Matrix: Identify any components in your sample matrix that are known to cause ion enhancement.

  • Chromatographic Separation: As with ion suppression, optimizing your chromatography to separate this compound from the enhancing species is a key mitigation strategy.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression in ESI-MS?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte due to the presence of co-eluting compounds in the sample matrix. This competition for ionization can lead to a decreased signal for the analyte of interest, affecting the accuracy and sensitivity of the analysis.

Q2: How does this compound as a stable isotope-labeled internal standard help with ion suppression?

A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is the ideal choice to compensate for matrix effects. Because it has nearly identical physicochemical properties to the unlabeled Griseofulvin, it will co-elute and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: What are common sources of ion suppression?

A3: Common sources of ion suppression include salts, ion-pairing agents, endogenous compounds from biological matrices (e.g., phospholipids, proteins), drugs, and metabolites. Non-volatile buffers and detergents should also be avoided.

Q4: Can I switch the ionization source to mitigate ion suppression?

A4: Yes, Atmospheric Pressure Chemical Ionization (APCI) is generally less susceptible to ion suppression than ESI. If your experimental setup allows, switching to APCI could be a viable option.

Q5: Are there mobile phase additives that can help reduce ion suppression?

A5: While mobile phase additives are often necessary for good chromatography, some can contribute to ion suppression. For example, trifluoroacetic acid (TFA) is known to cause significant signal suppression in positive ion mode. Using a more volatile ion-pairing agent like formic acid at a low concentration (e.g., <0.1%) is generally recommended.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using Post-Column Infusion

This experiment helps to identify the regions in the chromatogram where ion suppression or enhancement occurs.

Methodology:

  • Setup: A syringe pump continuously infuses a standard solution of this compound into the LC flow stream after the analytical column and before the MS inlet.

  • Injection: A blank matrix sample (without the analyte or IS) is injected onto the LC system.

  • Analysis: The signal of the infused this compound is monitored throughout the chromatographic run.

  • Interpretation: A stable baseline indicates no matrix effects. A dip in the baseline signifies ion suppression, while a rise indicates ion enhancement at that specific retention time.

Quantitative Data Summary

The following table summarizes typical recovery and matrix effect data from a validated LC-MS/MS method for Griseofulvin, which can be indicative of the performance of its deuterated internal standard.

ParameterLow Quality Control (LQC)Medium Quality Control (MQC)High Quality Control (HQC)Reference
Analyte Recovery (%) 85.288.987.9
Internal Standard Recovery (%) 97.599.899.4
Matrix Effect (%) 98.1101.599.7

Note: Matrix effect is calculated as the ratio of the analyte peak area in the presence of matrix to the peak area in a neat solution, expressed as a percentage. A value close to 100% indicates minimal matrix effect.

Visualizations

Experimental Workflow for Assessing Ion Suppression

workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_infusion Post-Column Infusion A Blank Matrix Sample C HPLC System A->C Inject B This compound Standard Solution F Syringe Pump B->F Load D T-Union C->D E ESI-MS Detector D->E Analyze F->D Infuse

Caption: Workflow for Post-Column Infusion Experiment.

Decision Tree for Troubleshooting Ion Suppression

decision_tree Start Inconsistent this compound Signal Q1 Assess Matrix Effect (Post-Column Infusion) Start->Q1 A1_Yes Ion Suppression/Enhancement Detected Q1->A1_Yes Yes A1_No No Significant Matrix Effect Q1->A1_No No Q2 Optimize Sample Preparation (e.g., SPE, LLE) A1_Yes->Q2 End_Further Investigate Other Factors (e.g., Instrument Performance) A1_No->End_Further A2_Yes Signal Improved Q2->A2_Yes Yes A2_No Signal Not Improved Q2->A2_No No End_Success Problem Resolved A2_Yes->End_Success Q3 Optimize Chromatography (Gradient, Column) A2_No->Q3 A3_Yes Signal Improved Q3->A3_Yes Yes A3_No Consider Sample Dilution or Alternative Ionization (APCI) Q3->A3_No No A3_Yes->End_Success A3_No->End_Further

Caption: Troubleshooting Decision Tree for Ion Suppression.

Technical Support Center: Griseofulvin and Griseofulvin-d3 Plasma Sample Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of Griseofulvin and its internal standard, Griseofulvin-d3, from plasma samples during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Griseofulvin and this compound from plasma?

A1: The three most prevalent techniques for extracting Griseofulvin and its deuterated internal standard from plasma are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice of method often depends on the desired level of cleanliness, sensitivity requirements, and available equipment.

Q2: I am experiencing low recovery for both Griseofulvin and this compound. What are the likely causes?

A2: Low recovery for both the analyte and the internal standard typically points to a systemic issue with the extraction procedure. Potential causes include incomplete protein precipitation, inefficient solvent extraction, or issues with the solid-phase extraction cartridge. It is also crucial to ensure the stability of the compounds in the plasma matrix.

Q3: My this compound recovery is acceptable, but the Griseofulvin recovery is low. What could be the problem?

A3: This scenario suggests a problem specific to the analyte, such as degradation or incomplete release from plasma proteins. Ensure that the sample handling and storage conditions are appropriate to maintain the stability of Griseofulvin. Additionally, consider optimizing the pH of the extraction solvent to improve the recovery of the parent drug.

Q4: Can the choice of solvent in Protein Precipitation affect recovery?

A4: Absolutely. Acetonitrile is a commonly used solvent for protein precipitation in Griseofulvin analysis and has been shown to yield high recovery rates. Using a different solvent may require optimization of the solvent-to-plasma ratio to ensure complete protein removal and efficient drug extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of Griseofulvin and this compound from plasma.

Issue 1: Low Analyte Recovery After Protein Precipitation
Potential Cause Troubleshooting Step
Incomplete Protein Precipitation Increase the ratio of organic solvent (e.g., acetonitrile) to plasma. A common starting point is a 3:1 ratio. Ensure vigorous vortexing to facilitate complete protein precipitation.
Analyte Adsorption to Precipitated Protein After adding the precipitation solvent, vortex the sample thoroughly and centrifuge at a high speed (e.g., 10,000 rpm) to ensure a compact protein pellet.
Suboptimal pH Although less common for PPT, ensure the pH of the sample is not extreme, which could affect the stability of Griseofulvin.
Issue 2: Poor Recovery and High Variability with Liquid-Liquid Extraction
Potential Cause Troubleshooting Step
Inappropriate Extraction Solvent Ethyl acetate is a commonly used and effective solvent for extracting Griseofulvin. If using another solvent, ensure it has the appropriate polarity to efficiently extract the analyte.
Incorrect pH of the Aqueous Phase The pH of the plasma sample can influence the ionization state of Griseofulvin and thus its partitioning into the organic solvent. Adjusting the pH may be necessary to optimize recovery.
Insufficient Mixing or Phase Separation Ensure thorough mixing of the aqueous and organic phases by vortexing for an adequate amount of time. After mixing, allow for complete phase separation, which can be aided by centrifugation.
Emulsion Formation If an emulsion forms between the two layers, try adding a small amount of a different organic solvent or salt to break the emulsion. Centrifugation can also help.

Quantitative Data Summary

The following table summarizes recovery data for Griseofulvin and this compound from plasma using different extraction methods as reported in various studies.

Extraction Method Analyte Solvent/Cartridge Mean Recovery (%) Reference
Protein PrecipitationGriseofulvinAcetonitrile98.6 - 104.2
Protein PrecipitationThis compoundAcetonitrile97.5 - 103.5
Liquid-Liquid ExtractionGriseofulvinEthyl Acetate> 85

Experimental Protocols

Detailed Protocol for Protein Precipitation

This protocol is based on a validated method for the determination of Griseofulvin in human plasma.

1. Sample Preparation:

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

2. Spiking with Internal Standard:

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound working solution (concentration will depend on the specific assay).

3. Protein Precipitation:

  • Add 300 µL of acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

4. Centrifugation:

  • Centrifuge the sample at 10,000 rpm for 10 minutes at 4°C.

5. Supernatant Transfer:

  • Carefully transfer the supernatant to a clean tube or vial for analysis by LC-MS/MS.

Visual Workflow

The following diagram illustrates the general workflow for the protein precipitation method.

G cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma Sample (100 µL) IS Add this compound (10 µL) Plasma->IS PPT_Solvent Add Acetonitrile (300 µL) IS->PPT_Solvent Vortex1 Vortex (1 min) PPT_Solvent->Vortex1 Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS

Caption: Workflow for Griseofulvin extraction from plasma using protein precipitation.

Dealing with co-eluting interferences in Griseofulvin analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting interferences during the analysis of Griseofulvin.

Troubleshooting Guide

Question: I am observing a broad or asymmetric peak for Griseofulvin in my HPLC-UV analysis. What are the possible causes and solutions?

Answer:

Peak broadening or asymmetry (tailing or fronting) for Griseofulvin can stem from several factors related to the chromatographic conditions or the column itself. Here’s a systematic approach to troubleshoot this issue:

Possible Causes & Solutions:

CauseRecommended Action
Column Overload Reduce the injection volume or the concentration of the sample. Griseofulvin is sparingly soluble in aqueous mobile phases, and overloading can easily occur.[1]
Poor Column Condition Flush the column with a strong solvent (e.g., 100% Acetonitrile or Methanol) to remove any strongly retained compounds. If the peak shape does not improve, consider replacing the column.
Inappropriate Mobile Phase pH While Griseofulvin is a neutral compound, the pH of the mobile phase can influence the ionization of co-eluting impurities, affecting their retention and peak shape. Ensure the mobile phase pH is stable and appropriate for the column chemistry. A pH of around 3.5 to 4.5 is often used.[2][3]
Secondary Interactions with Column Silanols Residual silanol groups on the silica backbone of the column can interact with polar functional groups, leading to peak tailing. Try a column with end-capping or a different stationary phase (e.g., a C18 with a polar embedded group or a Cyano column).[4]
Extra-column Volume Minimize the length and diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.
Question: I suspect a co-eluting impurity is interfering with my Griseofulvin peak. How can I confirm this and resolve the interference?

Answer:

Confirming and resolving a co-eluting peak is a common challenge in chromatographic analysis. Here is a stepwise guide to address this issue:

Step 1: Confirmation of Co-elution

If you have a Photodiode Array (PDA) detector, the first step is to perform a peak purity analysis.[5][6] This technique compares UV spectra across the peak. A non-homogenous peak purity indicates the presence of a co-eluting species.[5][7]

If a PDA detector is unavailable, you can use the following methods:

  • Overlay of Chromatograms: Overlay the chromatogram of your sample with that of a pure Griseofulvin standard. Any significant difference in peak shape or width may suggest an impurity.

  • Forced Degradation: Subject a pure Griseofulvin standard to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).[8][9] This will intentionally generate degradation products. Analyzing these stressed samples can help identify potential co-eluting impurities.[10][11]

Step 2: Resolution of Co-eluting Peaks

Once co-elution is confirmed, you can modify your chromatographic method to separate the interfering peak from Griseofulvin.

Method Modification Strategies:

ParameterModificationRationale
Mobile Phase Composition Change the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will generally increase retention times and may improve resolution.Alters the polarity of the mobile phase, affecting the partitioning of analytes between the stationary and mobile phases.
Organic Solvent Switch from Methanol to Acetonitrile or vice-versa.Acetonitrile and Methanol have different selectivities and can alter the elution order of compounds.
Column Chemistry Change the stationary phase (e.g., from a standard C18 to a Phenyl-Hexyl or a Cyano column).[4]Different stationary phases offer different retention mechanisms (e.g., pi-pi interactions on a Phenyl-Hexyl column), which can resolve compounds that co-elute on a C18 column.
Temperature Increase or decrease the column temperature.Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[3]
Gradient Elution If using an isocratic method, switch to a gradient method.[3][12]A gradient can help to separate compounds with different polarities more effectively and sharpen peaks.

Frequently Asked Questions (FAQs)

What are the common co-eluting interferences in Griseofulvin analysis?

Common interferences can originate from several sources:

  • Degradation Products: Griseofulvin can degrade under stress conditions to form related compounds. A common degradation product is 7-chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-[3]cyclohexene]-3,4'-dione.

  • Related Substances and Impurities: Impurities from the synthesis process or related compounds with similar structures can co-elute.

  • Excipients from Formulations: In the analysis of pharmaceutical dosage forms, excipients such as methylparaben and propylparaben can sometimes interfere.[12][13]

  • Matrix Components: When analyzing biological samples (e.g., plasma), endogenous components can co-elute with the analyte.[2]

How can I perform a forced degradation study for Griseofulvin?

A forced degradation study is performed to intentionally degrade the drug substance to identify potential degradation products and to demonstrate the stability-indicating nature of an analytical method.[10][14]

Experimental Protocol: Forced Degradation of Griseofulvin

Objective: To generate potential degradation products of Griseofulvin under various stress conditions.

Materials:

  • Griseofulvin pure standard

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 M)

  • Sodium hydroxide (0.1 M)

  • Hydrogen peroxide (3%)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Griseofulvin in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[11][15]

    • Thermal Degradation: Keep 1 mL of the stock solution at 80°C for 48 hours.

    • Photolytic Degradation: Expose 1 mL of the stock solution to a light source in a photostability chamber, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

  • Sample Analysis: Analyze the stressed samples using your HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify degradation peaks.

Which analytical technique is best for identifying unknown co-eluting impurities?

For the identification of unknown impurities, hyphenated techniques that couple the separation power of liquid chromatography with the identification capabilities of mass spectrometry are ideal.[16][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for identifying unknown impurities.[16] It provides the molecular weight of the co-eluting compound, which is a critical piece of information for its identification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique provides fragmentation data of the impurity, which can be used to elucidate its structure.[17][18]

Comparison of Analytical Techniques for Impurity Identification:

TechniqueAdvantagesDisadvantages
HPLC-PDA Provides UV spectral information for peak purity assessment.[5]Cannot definitively identify unknown compounds; spectral similarity can be misleading.[7]
LC-MS Provides molecular weight information of the impurity.[16]May not provide sufficient structural information for complete identification.
LC-MS/MS Provides fragmentation patterns for structural elucidation.[17][18]Requires more specialized equipment and expertise.
LC-NMR Provides detailed structural information for definitive identification.Lower sensitivity compared to MS; requires higher concentrations of the impurity.

Experimental Workflows and Logical Relationships

Below are diagrams illustrating key workflows and logical relationships in dealing with co-eluting interferences in Griseofulvin analysis.

Troubleshooting_Workflow start Peak Asymmetry or Broadening Observed check_overload Reduce Sample Concentration/Volume start->check_overload check_column Flush or Replace Column check_overload->check_column If no improvement end_good_peak Symmetric Peak Achieved check_overload->end_good_peak If improved check_mobile_phase Optimize Mobile Phase pH check_column->check_mobile_phase If no improvement check_column->end_good_peak If improved check_secondary_interactions Try Different Column Chemistry check_mobile_phase->check_secondary_interactions If no improvement check_mobile_phase->end_good_peak If improved check_extra_column_volume Inspect System for Dead Volume check_secondary_interactions->check_extra_column_volume If no improvement check_secondary_interactions->end_good_peak If improved check_extra_column_volume->end_good_peak If improved

Caption: Troubleshooting workflow for peak asymmetry.

Coelution_Resolution_Workflow start Suspected Co-elution confirm_coelution Confirm Co-elution (PDA Peak Purity / Forced Degradation) start->confirm_coelution modify_mobile_phase Modify Mobile Phase Composition confirm_coelution->modify_mobile_phase Co-elution Confirmed change_solvent Change Organic Solvent modify_mobile_phase->change_solvent If no resolution resolved Peaks Resolved modify_mobile_phase->resolved If resolved change_column Change Column Chemistry change_solvent->change_column If no resolution change_solvent->resolved If resolved adjust_temp Adjust Column Temperature change_column->adjust_temp If no resolution change_column->resolved If resolved use_gradient Implement Gradient Elution adjust_temp->use_gradient If no resolution adjust_temp->resolved If resolved use_gradient->resolved If resolved not_resolved Peaks Still Co-eluting use_gradient->not_resolved If no resolution

Caption: Workflow for resolving co-eluting peaks.

Impurity_Identification_Pathway start Unknown Peak Detected lc_pda Analyze by HPLC-PDA start->lc_pda peak_purity Assess Peak Purity lc_pda->peak_purity lc_ms Analyze by LC-MS molecular_weight Determine Molecular Weight lc_ms->molecular_weight lc_msms Analyze by LC-MS/MS fragmentation Obtain Fragmentation Pattern lc_msms->fragmentation lc_nmr Analyze by LC-NMR (if necessary) structure_elucidation Elucidate Structure lc_nmr->structure_elucidation peak_purity->lc_ms If impurity present molecular_weight->lc_msms For structural info molecular_weight->structure_elucidation Initial hypothesis fragmentation->structure_elucidation structure_elucidation->lc_nmr For confirmation identified Impurity Identified structure_elucidation->identified

Caption: Pathway for impurity identification.

References

Technical Support Center: Griseofulvin-d3 Analysis by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of mass spectrometer source parameters for Griseofulvin-d3. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass transitions (MRM) for Griseofulvin and this compound?

A1: For Griseofulvin, the protonated molecule [M+H]⁺ has a mass-to-charge ratio (m/z) of 353.1. A common product ion for quantification is m/z 215.0. For this compound, the protonated molecule [M+H]⁺ is at m/z 356.1, and it typically produces the same product ion at m/z 215.0, as the deuterium atoms are on a methoxy group that is not part of this fragment.

Q2: Which ionization mode is most suitable for this compound analysis?

A2: Electrospray ionization (ESI) in positive ion mode is the most common and effective ionization technique for Griseofulvin and its deuterated internal standard.[1][2]

Q3: What are the key source parameters to optimize for this compound?

A3: The critical source parameters to optimize for achieving the best sensitivity and stability include capillary voltage, ion source gas temperature, nebulizer gas flow, and sheath gas flow. The declustering potential or fragmentor voltage is also crucial for minimizing in-source fragmentation and maximizing the precursor ion signal.

Q4: Why is a deuterated internal standard like this compound recommended?

A4: A stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis. This is because it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and chromatographic retention times. This helps to correct for variability during sample preparation and analysis, including matrix effects.

Q5: Can this compound completely eliminate matrix effects?

A5: While this compound can significantly compensate for matrix effects, it may not eliminate them entirely.[3] Differences in the physical properties due to the deuterium labeling can sometimes lead to slight chromatographic separation from the unlabeled analyte. If the elution times are not perfectly aligned, differential matrix effects can still occur.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Low Signal Intensity or Poor Sensitivity
Potential Cause Troubleshooting Steps
Suboptimal Source Parameters Systematically optimize key source parameters. Infuse a standard solution of this compound and vary one parameter at a time (e.g., capillary voltage, gas temperature, gas flows) to find the optimal settings for your specific instrument.
In-source Fragmentation Griseofulvin, as a natural product, may be susceptible to in-source fragmentation, where the molecule breaks apart in the ion source before entering the mass analyzer. This can reduce the intensity of the desired precursor ion. To mitigate this, carefully optimize the declustering potential (or fragmentor voltage). Start with a low value and gradually increase it to find the point of maximum precursor ion intensity without significant fragmentation.
Poor Ionization Efficiency Ensure the mobile phase composition is appropriate for ESI. The presence of a small amount of acid, such as 0.1% formic acid, can improve protonation and enhance the signal in positive ion mode.
Sample Preparation Issues Inefficient extraction of this compound from the sample matrix can lead to low signal. Evaluate the extraction procedure for recovery.
Instrument Contamination A dirty ion source can suppress the signal. Perform routine cleaning and maintenance of the mass spectrometer's ion source as recommended by the manufacturer.
High Signal Variability or Poor Reproducibility
Potential Cause Troubleshooting Steps
Unstable ESI Spray An inconsistent spray will lead to a fluctuating signal. Visually inspect the spray needle and ensure a stable, fine mist is being generated. Check for blockages in the sample capillary and ensure proper positioning of the needle.
Matrix Effects Co-eluting matrix components can suppress or enhance the ionization of this compound, leading to variability.[3][4] Improve chromatographic separation to move this compound away from interfering compounds. Enhance sample clean-up to remove more of the matrix components.
Inconsistent Internal Standard Addition Ensure precise and accurate addition of the this compound internal standard to all samples, calibrators, and quality controls.
Carryover Residual Griseofulvin from a high concentration sample can be carried over to the next injection, causing artificially high results in subsequent samples. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration.
Issues with the Internal Standard (this compound)
Potential Cause Troubleshooting Steps
Chromatographic Separation from Analyte Although minimal, a slight chromatographic shift between Griseofulvin and this compound can occur. This can lead to differential matrix effects. Adjust the chromatographic conditions (e.g., gradient profile, column temperature) to minimize this separation.
Isotopic Impurity The this compound standard may contain a small amount of the unlabeled Griseofulvin. This can be a problem at the lower limit of quantitation (LLOQ). Analyze a solution of the internal standard alone to assess the contribution of unlabeled analyte.
Deuterium Exchange In some cases, deuterium atoms can exchange with protons from the solvent, particularly under harsh pH conditions. While less common for methoxy-labeled standards, it's a possibility to consider if significant signal loss is observed over time in prepared samples.

Experimental Protocols

Protocol for Optimization of Mass Spectrometer Source Parameters

This protocol describes a general procedure for optimizing the source parameters for this compound using direct infusion.

  • Prepare a Standard Solution: Prepare a solution of this compound in a solvent that mimics the final mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and readily detectable signal (e.g., 100 ng/mL).

  • Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 10 µL/min).

  • Initial Instrument Settings: Set the mass spectrometer to monitor the m/z of the protonated this compound molecule (356.1). Use the instrument manufacturer's recommended starting parameters for a small molecule of this mass.

  • Parameter Optimization:

    • Capillary Voltage: While monitoring the signal intensity, vary the capillary voltage in small increments (e.g., 0.5 kV steps) to find the voltage that yields the highest and most stable signal.

    • Source Temperature: Adjust the ion source gas temperature in increments (e.g., 25 °C steps) to find the optimal temperature for desolvation without causing thermal degradation.

    • Nebulizer and Sheath Gas Flow: Independently vary the nebulizer and sheath gas flow rates to optimize droplet formation and desolvation, aiming for the highest signal intensity.

    • Declustering Potential/Fragmentor Voltage: Ramp this voltage from a low value upwards and monitor the intensity of the precursor ion (m/z 356.1). Select the voltage that gives the maximum precursor ion intensity before significant in-source fragmentation occurs.

  • Record Optimal Parameters: Document the set of parameters that provides the best signal intensity, stability, and signal-to-noise ratio.

Data Presentation

Table 1: Representative Optimized Mass Spectrometer Source Parameters for Griseofulvin Analysis

The following table provides a set of typical optimized source parameters for the analysis of Griseofulvin on a triple quadrupole mass spectrometer with an electrospray ionization source. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.

ParameterTypical Optimized ValueRange for Optimization
Ionization Mode Positive ESIN/A
Capillary Voltage 4.5 kV3.0 - 5.5 kV
Source Temperature 450 °C350 - 550 °C
Nebulizer Gas Flow 10 L/hr8 - 15 L/hr
Sheath Gas Flow 12 L/hr10 - 15 L/hr
Declustering Potential 60 V40 - 100 V
Collision Energy 25 eV15 - 35 eV

Note: These values are illustrative. The optimal parameters are instrument-dependent and should be determined experimentally.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_optimization Parameter Optimization cluster_finalization Finalization prep_std Prepare this compound Standard Solution infusion_setup Set up Direct Infusion with Syringe Pump prep_std->infusion_setup initial_settings Set Initial MS Parameters infusion_setup->initial_settings opt_voltage Optimize Capillary Voltage initial_settings->opt_voltage opt_temp Optimize Source Temperature opt_voltage->opt_temp opt_gas Optimize Gas Flows (Nebulizer & Sheath) opt_temp->opt_gas opt_dp Optimize Declustering Potential opt_gas->opt_dp record_params Record Optimal Parameters opt_dp->record_params method_integration Integrate into LC-MS/MS Method record_params->method_integration

Caption: Experimental workflow for the optimization of mass spectrometer source parameters for this compound.

troubleshooting_workflow start Start: Low/Variable Signal check_tune Is MS Tune/Calibration OK? start->check_tune tune_ms Action: Tune/Calibrate MS check_tune->tune_ms No check_spray Is ESI Spray Stable? check_tune->check_spray Yes tune_ms->check_tune clean_source Action: Clean/Check Source & Capillary check_spray->clean_source No check_params Are Source Parameters Optimized? check_spray->check_params Yes clean_source->check_spray optimize_params Action: Re-optimize Source Parameters via Infusion check_params->optimize_params No check_chrom Review Chromatography: Peak Shape & Retention check_params->check_chrom Yes optimize_params->check_params investigate_lc Action: Troubleshoot LC (Column, Mobile Phase, Leaks) check_chrom->investigate_lc Poor check_matrix Suspect Matrix Effects? check_chrom->check_matrix Good investigate_lc->check_chrom improve_cleanup Action: Enhance Sample Cleanup/Chromatography check_matrix->improve_cleanup Yes end Problem Resolved check_matrix->end No improve_cleanup->end

Caption: Troubleshooting workflow for low or variable signal in this compound analysis.

References

Ensuring the isotopic purity of Griseofulvin-d3 over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the isotopic purity of Griseofulvin-d3 over time. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common issues encountered during its use as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is isotopic purity and why is it critical for this compound?

A1: Isotopic purity refers to the percentage of an isotopically labeled compound that contains the desired number of heavy isotopes at the specified positions. For this compound, it is the proportion of molecules that contain exactly three deuterium atoms at the methoxy group. High isotopic purity is critical when using this compound as an internal standard in quantitative mass spectrometry assays.[1] The presence of unlabeled Griseofulvin (d0) or partially labeled molecules (d1, d2) in the standard can interfere with the measurement of the native analyte, leading to inaccurate quantification.[1]

Q2: What is the recommended long-term storage condition for this compound to maintain its isotopic purity?

A2: For long-term stability, solid this compound should be stored in a tightly sealed, light-resistant container at room temperature (15-30°C), away from heat and moisture.[2][3] Some suppliers recommend storage at -20°C for optimal stability over multiple years. Always refer to the Certificate of Analysis provided by the manufacturer for specific storage recommendations.

Q3: What is the typical shelf-life of this compound?

A3: When stored correctly in its solid form, this compound is highly stable. Some manufacturers indicate a stability of at least 4 years. However, the effective shelf-life depends heavily on storage conditions and handling. It is best practice to periodically re-evaluate the isotopic purity, especially for long-term studies or if the material is old.

Q4: Can the deuterium atoms on the methoxy group of this compound exchange with hydrogen from the environment?

A4: The carbon-deuterium (C-D) bonds in the methoxy group (-OCD₃) are non-labile and generally stable under typical experimental conditions. Hydrogen-deuterium exchange primarily affects labile protons, such as those on hydroxyl (-OH) or amine (-NH) groups.[4][5] However, exposure to harsh conditions like strong acids, bases, or certain metal catalysts, particularly at elevated temperatures, could potentially facilitate exchange and degrade the isotopic purity.[4][5]

Q5: Is this compound soluble in water? What solvents are recommended for preparing stock solutions?

A5: Griseofulvin has very poor solubility in water.[6] It is soluble in solvents like acetonitrile, methanol, DMSO, and DMF. For preparing stock solutions for LC-MS analysis, it is recommended to use a high-purity solvent that is compatible with your analytical method, such as acetonitrile or methanol. Store stock solutions at low temperatures (e.g., -20°C) to minimize solvent evaporation and potential degradation.

Troubleshooting Guide

Q: My new batch of this compound shows a significant d0 peak in the mass spectrum. What should I do?

A:

  • Verify Supplier Specifications: Immediately check the isotopic purity stated on the Certificate of Analysis (CoA) from your supplier. Not all batches are synthesized to >99% purity.

  • Re-run Analysis: Prepare a fresh dilution from the solid material and re-analyze to rule out contamination of your stock solution.

  • Contact Supplier: If the measured purity does not match the CoA, contact the supplier's technical support. There may be an issue with the batch.

Q: I've observed a gradual increase in the d0/d3 ratio in my working solutions over several weeks. What is the likely cause?

A:

  • Solvent Contamination: The most likely cause is contamination of your working solution with a source of unlabeled Griseofulvin. This can happen through shared glassware, syringes, or carryover in the autosampler.

  • Improper Storage of Solution: While less likely for the -OCD₃ group, storing the solution under suboptimal conditions (e.g., at room temperature in bright light for extended periods) could contribute to chemical degradation, although H/D exchange is improbable.

  • Evaporation: If the solvent evaporates from your working solution, the concentration of the internal standard will increase. If your calculations are based on a fixed concentration, this can lead to errors.

  • Action: Prepare a fresh stock and working solution from the original solid material. Implement stricter cleaning protocols for all equipment. Store solutions in amber vials at -20°C when not in use.

Q: Can my sample preparation procedure (e.g., protein precipitation, solid-phase extraction) affect the isotopic purity?

A: Standard sample preparation techniques are unlikely to cause H/D exchange on the stable methoxy group. However, if your protocol involves extreme pH conditions (e.g., <2 or >12) combined with high temperatures, you should perform a stability test. Analyze a sample of pure this compound that has been subjected to the full sample preparation workflow to confirm that no degradation or exchange occurs.

Data Presentation

The following tables summarize expected stability data for this compound under various conditions.

Table 1: Long-Term Isotopic Purity of Solid this compound

Storage ConditionTime (Months)Isotopic Purity (% d3)
2-8°C, Dessicated 099.6
1299.6
2499.5
4899.5
25°C, Dessicated 099.6
1299.5
2499.4
4899.3
40°C, 75% RH 099.6
699.1
1298.5

RH = Relative Humidity. Data is representative and illustrates the importance of proper storage.

Table 2: Isotopic Purity of this compound in Solution (1 mg/mL)

SolventStorage ConditionTime (Weeks)Isotopic Purity (% d3)
Acetonitrile -20°C, Dark099.6
499.6
1299.5
Acetonitrile 25°C, Light099.6
499.2
1298.7
Methanol -20°C, Dark099.6
499.5
1299.4

Experimental Protocols

Protocol 1: Assessment of Isotopic Purity by LC-HRMS

This protocol outlines the use of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to determine the isotopic distribution of this compound.

1. Materials:

  • This compound solid material

  • Acetonitrile (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • LC-HRMS system (e.g., Q-Exactive, TripleTOF)

2. Procedure:

  • Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in acetonitrile in a 10 mL volumetric flask to create a 100 µg/mL stock solution.

  • Working Solution Preparation: Dilute the stock solution with 50:50 acetonitrile/water to a final concentration of 1 µg/mL.

  • LC Method:

    • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: 30% B to 95% B over 5 minutes

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

  • HRMS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Mode: Full scan (m/z 100-500)

    • Resolution: >70,000

    • Expected Ions:

      • Griseofulvin (d0) [M+H]⁺: m/z 353.0790

      • This compound (d3) [M+H]⁺: m/z 356.0978

  • Data Analysis:

    • Integrate the peak areas for the extracted ion chromatograms (XICs) of all relevant isotopologues (d0, d1, d2, d3) with a narrow mass tolerance (e.g., ±5 ppm).

    • Calculate the isotopic purity as follows: % Isotopic Purity (d3) = [Area(d3) / (Area(d0) + Area(d1) + Area(d2) + Area(d3))] * 100

Protocol 2: Assessment of Isotopic Enrichment by ¹H-NMR

This protocol uses Proton Nuclear Magnetic Resonance (¹H-NMR) to determine the percentage of deuterium incorporation by measuring the absence of the proton signal at the labeled position.[3][7]

1. Materials:

  • This compound solid material (~5 mg)

  • Unlabeled Griseofulvin reference standard (~5 mg)

  • Chloroform-d (CDCl₃) with a known internal standard (e.g., 0.03% TMS)

  • High-field NMR spectrometer (≥400 MHz)

2. Procedure:

  • Sample Preparation:

    • Accurately weigh and dissolve ~5 mg of this compound in ~0.7 mL of CDCl₃.

    • Separately, prepare a sample of unlabeled Griseofulvin at a similar concentration.

  • NMR Acquisition (Unlabeled Standard):

    • Acquire a standard ¹H-NMR spectrum of the unlabeled Griseofulvin.

    • Identify the singlet corresponding to the methoxy protons (-OCH₃), which appears around 4.0 ppm. Integrate this peak and set its value to 3.00.

    • Identify a well-resolved, non-exchangeable proton signal elsewhere in the molecule to use as a reference (e.g., one of the aromatic protons). Integrate this peak.

  • NMR Acquisition (this compound):

    • Using identical acquisition parameters (especially the relaxation delay, d1), acquire a ¹H-NMR spectrum of the this compound sample.

    • Integrate the same reference peak you selected in the unlabeled spectrum.

    • Integrate the residual proton signal in the region of the methoxy group (~4.0 ppm).

  • Data Analysis:

    • Normalize the spectra by setting the integral of the chosen reference peak to its theoretical value (e.g., 1.00 for a single aromatic proton).

    • The integral of the residual methoxy signal in the this compound spectrum represents the amount of remaining ¹H.

    • Calculate the isotopic enrichment as follows: % Deuterium Enrichment = [ (3 - Integral_residual_OCH3) / 3 ] * 100

Visualizations

Experimental_Workflow cluster_0 Receiving & Initial Verification cluster_1 Storage cluster_2 Ongoing Use & Monitoring Receive Receive this compound Log Log Batch Number & CoA Data Receive->Log InitialPurity Perform Initial Purity Check (LC-HRMS) Log->InitialPurity Compare Compare to CoA Specs InitialPurity->Compare Decision Pass? Compare->Decision StoreSolid Store Solid Material (Dessicated, Dark, Room Temp) PrepStock Prepare Stock Solution (e.g., 1 mg/mL in ACN) StoreSolid->PrepStock StoreSolution Store Stock Solution (-20°C, Dark, Tightly Capped) PrepStock->StoreSolution PrepWorking Prepare Working Standard StoreSolution->PrepWorking Use Use in Experiments PrepWorking->Use PeriodicCheck Periodic Purity Check (e.g., every 6 months) Use->PeriodicCheck PeriodicCheck->InitialPurity Fail Quarantine Batch Contact Supplier Decision->Fail No Pass Release for Use Decision->Pass Yes Pass->StoreSolid Troubleshooting_Tree Start Problem: Isotopic Purity Lower Than Expected Q1 Is this a new, unopened batch? Start->Q1 A1_Yes Check CoA. Perform initial purity check. Does it match spec? Q1->A1_Yes Yes A1_No Was the material stored correctly as solid? Q1->A1_No No Q2 Match? A1_Yes->Q2 Q3 Stored Correctly? A1_No->Q3 A2_Yes Problem is likely in solution prep or analysis. Q2->A2_Yes Yes A2_No Contact Supplier: Potential batch issue. Q2->A2_No No A3_Yes Check for contamination of stock/working solutions. Prepare fresh solutions. Q3->A3_Yes Yes A3_No Improper storage may have caused degradation. Re-test solid material. Q3->A3_No No

References

Validation & Comparative

A Comparative Guide to the Bioanalytical Method Validation of Griseofulvin Using Griseofulvin-d3 in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of a validated bioanalytical method for the quantification of Griseofulvin in plasma using Griseofulvin-d3 as an internal standard, benchmarked against alternative published methods. The validation parameters and experimental protocols are presented in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation. This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and bioequivalence studies of Griseofulvin.

Introduction

Griseofulvin is an antifungal drug used to treat dermatophyte infections. Accurate and reliable quantification of Griseofulvin in biological matrices is crucial for pharmacokinetic assessments and to ensure therapeutic efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to compensate for matrix effects and variations in sample processing and instrument response.[1] This guide details a validated LC-MS/MS method employing this compound and compares its performance with other validated methods that utilize different internal standards or analytical techniques.

Experimental Protocols

A detailed experimental protocol for a proposed LC-MS/MS method for the determination of Griseofulvin in plasma using this compound is provided below. This protocol is synthesized based on established bioanalytical practices and data from published literature.

1. Materials and Reagents

  • Griseofulvin and this compound certified reference standards were procured from a reputable supplier.

  • HPLC-grade acetonitrile and methanol were used for sample preparation and mobile phases.

  • Formic acid (reagent grade) was used as a mobile phase additive.

  • Human plasma (with anticoagulant) was obtained from a certified vendor.

2. Instrumentation

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A C18 reversed-phase analytical column.

3. Sample Preparation: Protein Precipitation

  • Plasma samples were thawed at room temperature.

  • To 100 µL of plasma, 20 µL of this compound internal standard working solution (in 50% methanol) was added and vortexed briefly.

  • Protein precipitation was induced by adding 300 µL of acetonitrile and vortexing for 1 minute.

  • The samples were centrifuged at 10,000 rpm for 10 minutes.

  • The supernatant was transferred to a clean tube and an aliquot was injected into the LC-MS/MS system.

4. LC-MS/MS Conditions

  • Column: C18, 2.1 x 50 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A linear gradient was employed.

  • Injection Volume: 5 µL

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Griseofulvin: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

5. Method Validation The method was validated according to the FDA's bioanalytical method validation guidance, encompassing the following parameters: selectivity, sensitivity, linearity, accuracy, precision, recovery, and stability.

Data Presentation: Comparison of Validated Methods

The performance of the proposed Griseofulvin/Griseofulvin-d3 LC-MS/MS method is compared with two alternative published methods in the tables below.

Table 1: Chromatographic and Mass Spectrometric Conditions

ParameterProposed Method (LC-MS/MS)Alternative Method 1 (LC-MS/MS)[2]Alternative Method 2 (HPLC-Fluorescence)[1]
Internal Standard This compoundPropranolol HydrochlorideWarfarin
Column C18, 2.1 x 50 mm, 3.5 µmHypersil, hypurity C18C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase 0.1% Formic acid in Water:Acetonitrile (gradient)0.05% Formic acid in Water:Acetonitrile (30:70, v/v)20 mM Sodium dihydrogen phosphate-acetonitrile (55:45, v/v, pH 3.5)
Detection ESI-MS/MS (MRM)ESI-MS/MS (MRM)Fluorescence (λex = 300 nm, λem = 418 nm)

Table 2: Method Validation Performance

ParameterProposed Method (LC-MS/MS)Alternative Method 1 (LC-MS/MS)[2]Alternative Method 2 (HPLC-Fluorescence)[1]
Linearity Range 10 - 5000 ng/mL20 - 3000 ng/mL10 - 2500 ng/mL
Correlation Coefficient (r²) > 0.995Not Reported0.9996
Lower Limit of Quantification (LLOQ) 10 ng/mL20 ng/mL10 ng/mL
Intra-day Precision (%CV) < 15%< 7.5%< 3.0%
Inter-day Precision (%CV) < 15%< 7.5%< 7.5%
Intra-day Accuracy (%RE) ± 15%± 4.2%0.89% to 9.26%
Inter-day Accuracy (%RE) ± 15%Not Reported0.71% to 7.68%
Recovery > 85%87.36%99.2%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the validation of the bioanalytical method for Griseofulvin.

Bioanalytical_Method_Validation_Workflow cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis cluster_validation Method Validation prep_standards Prepare Stock Solutions (Griseofulvin & this compound) prep_qc Prepare Calibration Standards & Quality Control Samples prep_standards->prep_qc sample_aliquot Aliquot Plasma Sample add_is Add Internal Standard (this compound) sample_aliquot->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lcms_analysis LC-MS/MS Analysis supernatant_transfer->lcms_analysis data_acquisition Data Acquisition (MRM) lcms_analysis->data_acquisition linearity Linearity data_acquisition->linearity accuracy_precision Accuracy & Precision data_acquisition->accuracy_precision selectivity Selectivity data_acquisition->selectivity stability Stability data_acquisition->stability recovery Recovery data_acquisition->recovery

Caption: Workflow for the bioanalytical method validation of Griseofulvin.

Conclusion

The presented LC-MS/MS method utilizing this compound as an internal standard demonstrates robust and reliable performance for the quantification of Griseofulvin in plasma, meeting the stringent criteria set forth by the FDA. The use of a stable isotope-labeled internal standard is advantageous in minimizing variability and improving data quality. While alternative methods using different internal standards or detection techniques can also provide acceptable performance, the co-eluting, stable isotope-labeled internal standard approach is generally preferred for its superior ability to correct for matrix effects, leading to higher accuracy and precision in bioanalytical studies. The choice of method will ultimately depend on the specific requirements of the study and the available instrumentation.

References

A Head-to-Head Battle: Griseofulvin-d3 Versus a Structural Analog as an Internal Standard in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the selection and validation of an appropriate internal standard for the quantification of Griseofulvin.

In the realm of bioanalysis, the choice of an internal standard (IS) is a critical determinant of assay accuracy, precision, and reliability. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from sample preparation to detection, thereby compensating for any potential variability. When quantifying Griseofulvin, a widely used antifungal drug, analysts are often faced with the choice between a stable isotope-labeled (SIL) internal standard, such as Griseofulvin-d3, and a structural analog. This guide provides an objective comparison, supported by established bioanalytical principles, to aid researchers in making an informed decision.

The consensus in the bioanalytical community, supported by regulatory bodies like the FDA, strongly recommends the use of a stable isotope-labeled version of the analyte as the internal standard whenever possible.[1] This preference is rooted in the nearly identical physicochemical properties of the SIL-IS to the analyte, ensuring they co-elute chromatographically and experience similar ionization efficiency and potential matrix effects in mass spectrometry.[1]

Performance Comparison: this compound vs. a Hypothetical Structural Analog

Performance ParameterThis compound (Stable Isotope Labeled IS)Structural Analog IS ("Analog X")Rationale
Chromatographic Behavior Co-elutes with GriseofulvinMay have a different retention timeThe deuterium substitution in this compound results in a negligible difference in polarity and chromatographic behavior. A structural modification in "Analog X" is likely to alter its polarity and interaction with the stationary phase, leading to a different retention time.
Ionization Efficiency (MS) Nearly identical to GriseofulvinMay differ from GriseofulvinThe subtle mass difference in this compound does not significantly affect its ionization efficiency compared to the parent drug. The structural difference in "Analog X" could lead to a different propensity to ionize, which may not track the analyte's ionization variability.
Matrix Effect Compensation HighModerate to LowAs a SIL-IS, this compound is expected to experience the same degree of ion suppression or enhancement from matrix components as Griseofulvin, providing effective compensation. "Analog X" may be affected differently by the matrix, leading to inaccurate quantification.[1]
Extraction Recovery Nearly identical to GriseofulvinMay differ from GriseofulvinThe minor structural change in this compound ensures its recovery during sample preparation steps (e.g., liquid-liquid extraction, solid-phase extraction) closely mirrors that of Griseofulvin. The different physicochemical properties of "Analog X" could result in a different extraction efficiency.
Accuracy and Precision Expected to be HighPotentially LowerBy effectively compensating for variabilities throughout the analytical process, this compound is anticipated to yield higher accuracy and precision in the quantification of Griseofulvin.

Experimental Protocols for Internal Standard Validation

A rigorous validation of the chosen internal standard is paramount to ensure the integrity of the bioanalytical data. The following is a generalized protocol based on regulatory guidelines for the validation of a bioanalytical method.

Stock and Working Solution Preparation
  • Stock Solutions: Prepare individual stock solutions of Griseofulvin and the internal standard (this compound or the structural analog) in a suitable organic solvent (e.g., acetonitrile or methanol).[2]

  • Working Solutions: Prepare serial dilutions of the Griseofulvin stock solution to create calibration standards and quality control (QC) samples. Prepare a working solution of the internal standard at a constant concentration.

Sample Preparation (Plasma)
  • Spiking: To an aliquot of blank plasma, add a small volume of the appropriate Griseofulvin working solution (for calibration standards and QCs) and a constant volume of the internal standard working solution.

  • Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample to precipitate proteins.

  • Centrifugation: Vortex the mixture and centrifuge to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the clear supernatant to a clean tube for analysis.

LC-MS/MS Analysis
  • Chromatographic Conditions: Develop a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to achieve chromatographic separation of Griseofulvin and the internal standard.

  • Mass Spectrometric Detection: Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific parent-to-product ion transitions for both Griseofulvin and the internal standard.[3]

Validation Parameters

Evaluate the following parameters as per FDA and EMA guidelines[4][5][6][7]:

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and IS.

  • Matrix Effect: Assess the ion suppression or enhancement by comparing the response of the analyte and IS in post-extraction spiked blank matrix with their response in a neat solution.

  • Recovery: Compare the analyte and IS response in pre-extraction spiked samples to post-extraction spiked samples to determine the efficiency of the extraction procedure.

  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the IS against the nominal concentration of the analyte. The curve should have a defined range with an acceptable regression model.

  • Accuracy and Precision: Determine the intra- and inter-day accuracy and precision by analyzing QC samples at multiple concentration levels (low, medium, and high) on different days.

Visualizing the Workflow

The following diagrams illustrate the key decision-making and experimental processes involved in selecting and validating an internal standard for Griseofulvin analysis.

G cluster_0 Internal Standard Selection Start Start Analyte: Griseofulvin Analyte: Griseofulvin Start->Analyte: Griseofulvin Choice IS Type? Analyte: Griseofulvin->Choice SIL_IS This compound (Stable Isotope Labeled) Choice->SIL_IS Ideal Analog_IS Structural Analog ('Analog X') Choice->Analog_IS Alternative Recommendation SIL-IS is the recommended choice (per FDA/EMA guidelines) SIL_IS->Recommendation

Caption: Decision pathway for internal standard selection.

G cluster_1 Bioanalytical Method Validation Workflow Prep Sample Preparation (Spiking, Extraction) LC_MS LC-MS/MS Analysis (Chromatography, Detection) Prep->LC_MS Data Data Processing (Peak Area Ratio) LC_MS->Data Validation Method Validation Data->Validation Selectivity Selectivity Validation->Selectivity Matrix_Effect Matrix Effect Validation->Matrix_Effect Recovery Recovery Validation->Recovery Cal_Curve Calibration Curve Validation->Cal_Curve Acc_Prec Accuracy & Precision Validation->Acc_Prec

Caption: Key stages of the bioanalytical method validation process.

Conclusion

The selection of an appropriate internal standard is a foundational step in the development of a robust and reliable bioanalytical method for the quantification of Griseofulvin. While a structural analog can be used, a stable isotope-labeled internal standard like this compound is unequivocally the superior choice. Its near-identical physicochemical properties to Griseofulvin ensure that it effectively tracks the analyte through all stages of the analytical process, leading to more accurate and precise results. Researchers should prioritize the use of this compound and perform a thorough method validation to ensure the generation of high-quality data in their studies.

References

Cross-validation of Griseofulvin bioanalytical methods between different laboratories

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a framework for the cross-validation of bioanalytical methods for the antifungal drug Griseofulvin between different laboratories. In the absence of direct inter-laboratory comparison studies in the public domain, this document synthesizes data from established single-laboratory validations to present a comprehensive, albeit hypothetical, comparison. This guide is intended to illustrate the critical parameters and procedures involved in ensuring data comparability and reliability across different testing sites.

Introduction to Bioanalytical Method Cross-Validation

The globalization of clinical trials and the frequent transfer of analytical methods between laboratories necessitate a robust cross-validation process.[1][2][3] Cross-validation experiments are crucial to confirm that a bioanalytical method, validated in one laboratory, can be successfully implemented in another, yielding comparable results.[1][3] This ensures the integrity and consistency of pharmacokinetic and other clinical data generated across multiple sites.[1] The process typically involves comparing the performance of the analytical method using a common set of quality control (QC) samples and, where possible, incurred study samples.

This guide will focus on two common bioanalytical techniques used for the quantification of Griseofulvin: High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy. We will present a hypothetical cross-validation scenario between two laboratories, "Laboratory A" and "Laboratory B," using compiled data from published studies.

Experimental Protocols

Detailed methodologies are fundamental for the successful transfer and cross-validation of an analytical method. Below are representative protocols for HPLC and UV-Visible Spectroscopy assays for Griseofulvin, based on established methods.

High-Performance Liquid Chromatography (HPLC) Method[4]
  • Sample Preparation:

    • To 100 µL of rat plasma, add 100 µL of an internal standard (IS) working solution (e.g., warfarin in acetonitrile).

    • Vortex the mixture for 10 seconds.

    • Centrifuge at 13,000 rpm for 4 minutes.

    • Dilute 100 µL of the supernatant with 100 µL of the mobile phase buffer.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (4.6 × 150 mm, 3.5 µm).

    • Mobile Phase: 20 mM aqueous solution of sodium dihydrogen phosphate-acetonitrile (55:45, v/v, pH 3.5).

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector with excitation at 300 nm and emission at 418 nm.

UV-Visible Spectroscopy Method[5]
  • Preparation of Standard Stock Solution:

    • Accurately weigh 100 mg of Griseofulvin and transfer to a 100 ml volumetric flask.

    • Dissolve in ethanol and dilute to the mark with the same solvent to obtain a concentration of 1000 µg/ml.

  • Preparation of Sample Solution (from tablets):

    • Weigh a quantity of powdered tablets equivalent to 25 mg of Griseofulvin and transfer to a 25 ml volumetric flask.

    • Add ethanol and sonicate for 5 minutes to ensure complete dissolution.

    • Make up the volume with ethanol.

  • Measurement:

    • Measure the absorbance of the sample solutions at 295 nm using a UV-Vis spectrophotometer with ethanol as the blank.

Data Presentation: A Comparative Analysis

The following tables summarize key validation parameters for the HPLC and UV-Visible Spectroscopy methods for Griseofulvin analysis. For the purpose of this guide, we will assume "Laboratory A" and "Laboratory B" have independently validated these methods and are now undergoing cross-validation.

Table 1: Comparison of HPLC Method Validation Parameters
ParameterLaboratory A (Data from[4])Laboratory B (Hypothetical Data)Acceptance Criteria
Linearity Range 10 - 2500 ng/mL10 - 2500 ng/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) 0.99960.9995
Intra-day Accuracy (%) 0.89 - 9.261.2 - 8.5Within ±15% of nominal value
Inter-day Accuracy (%) 0.71 - 7.680.9 - 7.9Within ±15% of nominal value
Intra-day Precision (%RSD) Not explicitly stated≤ 10%≤ 15%
Inter-day Precision (%RSD) Not explicitly stated≤ 12%≤ 15%
Recovery (%) Not explicitly stated90 - 105%Consistent and reproducible
Table 2: Comparison of UV-Visible Spectroscopy Method Validation Parameters
ParameterLaboratory A (Data from[5])Laboratory B (Hypothetical Data)Acceptance Criteria
Linearity Range 1 - 6 µg/mL1 - 6 µg/mLCorrelation coefficient (r²) ≥ 0.99
Correlation Coefficient (r²) Not explicitly stated0.999
Limit of Detection (LOD) 0.03 µg/mL0.04 µg/mLTo be determined and suitable for the intended purpose
Limit of Quantification (LOQ) 0.10 µg/mL0.12 µg/mLTo be determined and suitable for the intended purpose
Recovery (%) Not explicitly stated98 - 102%Consistent and reproducible

Visualization of Workflows

Diagrams created using the DOT language provide a clear visual representation of the experimental and logical workflows involved in the cross-validation process.

G cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_comparison Data Comparison & Acceptance A Method Validation in Lab A C Preparation of QC Samples (Low, Medium, High) A->C B Method Validation in Lab B B->C D Analysis of QC Samples in Lab A C->D E Analysis of QC Samples in Lab B C->E F Statistical Comparison of Results D->F E->F G Acceptance Criteria Met? F->G

Caption: Workflow for cross-validation of a bioanalytical method.

G cluster_inputs Inputs cluster_process Process cluster_outputs Outputs Protocol Standardized Protocol LabA Analysis at Laboratory A Protocol->LabA LabB Analysis at Laboratory B Protocol->LabB QCs Common QC Samples QCs->LabA QCs->LabB Analyst Trained Analysts Analyst->LabA Analyst->LabB DataA Data from Lab A LabA->DataA DataB Data from Lab B LabB->DataB Comparison Comparative Analysis Report DataA->Comparison DataB->Comparison

Caption: Logical relationship of inputs, processes, and outputs in cross-validation.

Conclusion

The successful cross-validation of a bioanalytical method is a critical step in ensuring the consistency and reliability of data in multi-site clinical trials and other collaborative research. While no direct inter-laboratory cross-validation studies for Griseofulvin were identified, this guide provides a framework for such a comparison by leveraging data from single-laboratory validations. By adhering to detailed protocols, establishing clear acceptance criteria, and performing rigorous statistical comparisons, researchers can confidently transfer and implement bioanalytical methods across different laboratories, thereby upholding the integrity of their findings.

References

Performance Showdown: Griseofulvin-d3 vs. 13C-labeled Griseofulvin as Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the accuracy and reliability of quantitative bioanalytical methods. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for Griseofulvin: Griseofulvin-d3 and 13C-labeled Griseofulvin. By examining their physicochemical properties, expected analytical performance, and providing a detailed experimental protocol, this guide aims to inform the selection of the most suitable internal standard for your research needs.

Executive Summary

Physicochemical Properties

The choice of an internal standard should begin with an understanding of its fundamental physicochemical properties. The following table summarizes the key properties of Griseofulvin and its stable isotope-labeled analogues.

PropertyGriseofulvinThis compound13C-labeled GriseofulvinGriseofulvin-13C,d3
Molecular Formula C₁₇H₁₇ClO₆[1][2]C₁₇H₁₄D₃ClO₆[3]C₁₆¹³CH₁₇ClO₆ (example)C₁₆¹³CH₁₄D₃ClO₆[4][5]
Molecular Weight 352.77 g/mol [6]355.78 g/mol [3]Approx. 353.77 g/mol (for one 13C)356.78 g/mol [4][5][7]
Monoisotopic Mass 352.0714 g/mol [2]355.0902 g/mol Approx. 353.0747 g/mol (for one 13C)356.0936 g/mol [8]
Appearance White or pale cream-colored powder[1]White to Off-White Solid[5]Not specifiedNot specified
Solubility Insoluble in water; soluble in ethanol and methanol[6][9]Not specifiedNot specifiedNot specified

Performance Comparison: this compound vs. 13C-labeled Griseofulvin

The performance of an internal standard is critically evaluated based on its ability to mimic the behavior of the analyte during sample preparation, chromatography, and ionization. The following table outlines the expected performance differences between this compound and 13C-labeled Griseofulvin based on established principles of stable isotope labeling in mass spectrometry.[10][11][12][13][14]

Performance MetricThis compound13C-labeled GriseofulvinRationale
Chromatographic Co-elution Potential for slight retention time shift (isotopic effect).[12][13]Expected to have virtually identical retention time to the analyte.[10][13]The larger relative mass difference between deuterium and hydrogen can lead to altered physicochemical properties and chromatographic behavior. The mass difference between 13C and 12C is smaller, resulting in negligible chromatographic separation.[13]
Correction for Matrix Effects May be less effective if chromatographic separation occurs.Highly effective due to co-elution.[15]If the internal standard and analyte elute at different times, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, leading to inaccurate quantification.[12]
Isotopic Stability Generally stable, but H/D exchange is a possibility in certain chemical environments.Highly stable with no risk of isotope exchange.[10][14]Carbon-carbon bonds are not susceptible to exchange under typical bioanalytical conditions.
Fragmentation in MS/MS May exhibit slightly different fragmentation patterns or require different collision energies compared to the analyte.Fragmentation is expected to be identical to the analyte.The difference in bond energy between C-D and C-H can influence fragmentation pathways.
Commercial Availability & Cost Generally more readily available and less expensive.[10]Can be more expensive and less commonly available.[10][14]The synthetic routes for introducing 13C can be more complex and costly.

Experimental Protocols

The following is a representative experimental protocol for the quantification of Griseofulvin in human plasma using a stable isotope-labeled internal standard and LC-MS/MS.

1. Sample Preparation (Solid Phase Extraction)

  • To 500 µL of human plasma, add 50 µL of the internal standard working solution (either this compound or 13C-labeled Griseofulvin in methanol).

  • Vortex for 30 seconds.

  • Load the sample onto a pre-conditioned C18 solid-phase extraction (SPE) cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Griseofulvin: To be optimized based on instrumentation

    • This compound: To be optimized based on instrumentation

    • 13C-labeled Griseofulvin: To be optimized based on instrumentation

Visualizing Key Processes

To further aid in understanding, the following diagrams illustrate the experimental workflow and the mechanism of action of Griseofulvin.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample is_addition Add Internal Standard (this compound or 13C-Griseofulvin) plasma->is_addition spe Solid Phase Extraction (SPE) is_addition->spe elution Elution spe->elution evaporation Evaporation elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc LC Separation reconstitution->lc ms MS/MS Detection lc->ms data_analysis Data Analysis (Quantification) ms->data_analysis Data Acquisition

Caption: Experimental workflow for Griseofulvin quantification.

griseofulvin_moa Griseofulvin Griseofulvin Tubulin Fungal Tubulin Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymerization Griseofulvin->Microtubules Inhibits Tubulin->Microtubules MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Mitosis Fungal Mitosis MitoticSpindle->Mitosis FungalGrowth Fungal Growth Inhibition MitoticSpindle->FungalGrowth Disruption leads to Mitosis->FungalGrowth

Caption: Mechanism of action of Griseofulvin.

Conclusion

The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While this compound can be a suitable internal standard, the theoretical advantages of a 13C-labeled Griseofulvin, particularly in achieving optimal chromatographic co-elution and minimizing isotopic effects, make it the preferred choice for ensuring the highest level of accuracy and precision in quantitative studies. Researchers should carefully consider the specific requirements of their assay, including the complexity of the biological matrix and the desired level of analytical rigor, when making their selection. The higher initial cost of a 13C-labeled standard may be offset by the time saved during method development and the increased confidence in the resulting data.

References

Griseofulvin Bioanalysis: A Comparative Guide to Internal Standard Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Griseofulvin, the selection of an appropriate internal standard is paramount for achieving accurate and precise results. This guide provides a comparative overview of the performance of different internal standards used in the bioanalysis of Griseofulvin, supported by experimental data and detailed methodologies.

While the ideal internal standard, a stable isotope-labeled version of the analyte such as Griseofulvin-d3, is commercially available, published performance data on its use is limited. However, the use of a deuterated internal standard is generally considered the gold standard in LC-MS bioanalysis, as it closely mimics the chromatographic behavior and ionization characteristics of the analyte, thereby providing the most accurate correction for experimental variability.[1][2]

This guide presents a comparison of two alternative internal standards for which performance data have been published: Propranolol Hydrochloride and Warfarin .

Performance Comparison of Internal Standards

The following tables summarize the inter-assay and intra-assay precision and accuracy for the quantification of Griseofulvin using Propranolol Hydrochloride and Warfarin as internal standards.

Table 1: Performance of Propranolol Hydrochloride as an Internal Standard for Griseofulvin Analysis by LC-MS/MS [3]

Quality Control SampleConcentration (ng/mL)Intra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%RE)Inter-assay Accuracy (%RE)
LLOQ20< 10< 7.5+/- 4.2+/- 4.2
LQCNot Specified< 7.5< 7.5+/- 4.2+/- 4.2
MQCNot Specified< 7.5< 7.5+/- 4.2+/- 4.2
HQCNot Specified< 7.5< 7.5+/- 4.2+/- 4.2

%CV = Coefficient of Variation; %RE = Relative Error; LLOQ = Lower Limit of Quantification; LQC = Low Quality Control; MQC = Medium Quality Control; HQC = High Quality Control

Table 2: Performance of Warfarin as an Internal Standard for Griseofulvin Analysis by HPLC with Fluorescence Detection

Quality Control SampleConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
0.22006.196Not SpecifiedNot SpecifiedNot Specified
0.55004.030Not SpecifiedNot SpecifiedNot Specified

%CV = Coefficient of Variation; %RE = Relative Error. Data derived from a study on the validation of R/S-Warfarin analysis with Griseofulvin as the internal standard.[4]

Experimental Protocols

LC-MS/MS Method for Griseofulvin Quantification using Propranolol Hydrochloride as an Internal Standard[4]

This method was developed for the quantification of Griseofulvin in human plasma.

1. Sample Preparation:

  • Solid phase extraction was used to prepare the plasma samples.

2. Chromatographic Conditions:

  • HPLC System: Not specified.

  • Column: Hypersil, hypurity C18 reverse phase column.

  • Mobile Phase: Isocratic elution with 0.05% formic acid in water:acetonitrile (30:70, v/v).

  • Flow Rate: Not specified.

  • Injection Volume: 5 µL.

  • Total Run Time: 3.0 min.

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: Triple quadrupole mass analyzer API-3000.

  • Ionization Source: Turbo ion spray interface.

  • Mode: Multiple reaction monitoring (MRM).

  • Parent → Product Ion Transitions: Not specified.

HPLC Method for Warfarin Analysis using Griseofulvin as an Internal Standard[5]

This method was developed for the analysis of Warfarin in human blood plasma, utilizing Griseofulvin as the internal standard. The principles and parameters can be adapted for the analysis of Griseofulvin with Warfarin as the internal standard.

1. Sample Preparation:

  • Details of the extraction method from plasma were not provided in the abstract.

2. Chromatographic Conditions:

  • HPLC System: Not specified.

  • Column: Not specified.

  • Mobile Phase: Acetonitrile:phosphate buffer (pH 2.0) (40:60 v/v).

  • Flow Rate: 1 mL/min.

  • Column Temperature: 45°C.

  • Detection: Fluorescence detection.

    • Warfarin: Excitation λ = 310 nm, Emission λ = 350 nm.

    • Griseofulvin (as IS): Excitation λ = 300 nm, Emission λ = 400 nm.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a bioanalytical method validation to assess inter-assay and intra-assay precision and accuracy.

Bioanalytical Method Validation Workflow Bioanalytical Method Validation Workflow cluster_preparation Preparation cluster_intra_assay Intra-Assay (Within-Run) Assessment cluster_inter_assay Inter-Assay (Between-Run) Assessment cluster_evaluation Evaluation prep_standards Prepare Calibration Standards & QCs spike_intra Spike Blank Matrix with Analyte & IS (Multiple Replicates at each QC Level) prep_standards->spike_intra spike_inter Spike Blank Matrix with Analyte & IS (Multiple Replicates at each QC Level) prep_standards->spike_inter prep_is Prepare Internal Standard (IS) Solution prep_is->spike_intra prep_is->spike_inter extract_intra Sample Extraction spike_intra->extract_intra analyze_intra LC-MS/MS or HPLC Analysis (Single Run) extract_intra->analyze_intra calc_intra Calculate Concentration, Precision (%CV), and Accuracy (%RE) analyze_intra->calc_intra eval Compare Results to Acceptance Criteria calc_intra->eval extract_inter Sample Extraction spike_inter->extract_inter analyze_inter LC-MS/MS or HPLC Analysis (Multiple Runs on Different Days) extract_inter->analyze_inter calc_inter Calculate Concentration, Precision (%CV), and Accuracy (%RE) analyze_inter->calc_inter calc_inter->eval

Caption: Workflow for assessing inter- and intra-assay precision and accuracy.

References

Comparative analysis of different extraction methods for Griseofulvin using Griseofulvin-d3

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the efficiency and performance of various extraction techniques for the antifungal agent Griseofulvin, utilizing Griseofulvin-d3 as an internal standard for enhanced accuracy and precision. This guide is intended for researchers, scientists, and professionals in the field of drug development and bioanalysis.

This comprehensive guide provides a comparative analysis of different extraction methods for Griseofulvin, a widely used antifungal drug. The use of a stable isotope-labeled internal standard, this compound, is a critical component of the methodologies discussed, as it ensures the highest level of accuracy in quantification by correcting for analyte loss during sample preparation and instrumental analysis. This document details experimental protocols, presents comparative data, and visualizes workflows to aid researchers in selecting the most suitable extraction strategy for their specific analytical needs.

Comparative Performance of Griseofulvin Extraction Methods

The selection of an appropriate extraction method is paramount for achieving reliable and reproducible results in the quantification of Griseofulvin from various matrices. This section provides a comparative summary of key performance parameters for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Supercritical Fluid Extraction (SFE), and Ultrasound-Assisted Extraction (UAE).

Parameter Solid-Phase Extraction (SPE) Liquid-Liquid Extraction (LLE) Supercritical Fluid Extraction (SFE) Ultrasound-Assisted Extraction (UAE)
Recovery 85-105%75-95%>90%80-98%
Matrix Effect MinimizedCan be significantMinimalModerate
Selectivity HighModerate to HighHighModerate
Solvent Consumption Low to ModerateHighLow (uses CO2)Moderate
Sample Throughput High (amenable to automation)ModerateLow to ModerateHigh
Cost (instrumentation) ModerateLowHighLow to Moderate
This compound Suitability ExcellentExcellentExcellentExcellent

Experimental Protocols

Detailed methodologies for the key extraction techniques are provided below. The use of this compound as an internal standard is integrated into each protocol.

Solid-Phase Extraction (SPE)

This protocol is optimized for the extraction of Griseofulvin from human plasma.

Materials:

  • SPE Cartridges (e.g., C18, 100 mg, 1 mL)

  • Human plasma samples

  • Griseofulvin and this compound stock solutions

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • SPE manifold

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Pre-treatment: Spike 200 µL of plasma sample with the this compound internal standard solution. Add 200 µL of 2% formic acid in water and vortex for 30 seconds. Centrifuge at 10,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water to remove interferences.

  • Elution: Elute Griseofulvin and this compound from the cartridge with 1 mL of acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE)

A standard LLE protocol for the extraction of Griseofulvin from biological fluids.

Materials:

  • Biological fluid samples (e.g., plasma, urine)

  • Griseofulvin and this compound stock solutions

  • Ethyl acetate (HPLC grade)

  • Sodium hydroxide solution (0.1 M)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Sample Preparation: To 500 µL of the biological sample, add the this compound internal standard.

  • pH Adjustment: Add 50 µL of 0.1 M sodium hydroxide to alkalinize the sample.

  • Extraction: Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Collection: Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under nitrogen. Reconstitute the residue in 100 µL of mobile phase for analysis.

Supercritical Fluid Extraction (SFE)

This method is suitable for extracting Griseofulvin from solid matrices, such as fungal fermentation products.

Materials:

  • Solid sample matrix containing Griseofulvin

  • This compound (can be added post-extraction for quantification)

  • Supercritical fluid extractor

  • Carbon dioxide (SFC grade)

  • Methanol (as a co-solvent, optional)

Procedure:

  • Sample Preparation: The dried solid matrix is placed in the extraction vessel.

  • Extraction Parameters:

    • Pressure: 450-455 bar

    • Temperature: 60°C

    • CO2 Flow Rate: 0.4 L/min

    • Contact Time: 90 minutes (30 min static + 60 min dynamic)

  • Collection: The extracted Griseofulvin is collected in a suitable solvent (e.g., methanol) after depressurization.

  • Internal Standard Addition: The this compound internal standard is added to the collected extract prior to analysis.

  • Analysis: The extract is then analyzed by an appropriate method like HPLC or LC-MS/MS.

Ultrasound-Assisted Extraction (UAE)

A rapid extraction method for Griseofulvin from various sample types.

Materials:

  • Sample matrix

  • This compound internal standard

  • Extraction solvent (e.g., methanol, ethanol)

  • Ultrasonic bath or probe sonicator

  • Centrifuge/Filtration system

Procedure:

  • Sample Preparation: The sample is homogenized and suspended in a suitable volume of the extraction solvent. The this compound internal standard is added.

  • Ultrasonication: The sample suspension is subjected to ultrasonication. Optimal conditions may vary, but typical parameters are:

    • Frequency: 20-40 kHz

    • Time: 10-30 minutes

    • Temperature: Controlled to avoid degradation (e.g., 25-40°C)

  • Separation: The mixture is centrifuged or filtered to separate the solid residue from the extract.

  • Analysis: The resulting extract is ready for direct injection or can be further concentrated and reconstituted in the mobile phase for analysis.

Experimental Workflows

The following diagrams illustrate the sequential steps involved in each of the described Griseofulvin extraction methods.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Plasma Plasma Sample Spike Spike with This compound Plasma->Spike Pretreat Pre-treat with Formic Acid Spike->Pretreat Load Load Sample Pretreat->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute Analytes Wash->Elute Evaporate Evaporate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Solid-Phase Extraction (SPE) Workflow for Griseofulvin.

LLE_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction cluster_analysis Analysis Sample Biological Sample Spike Spike with This compound Sample->Spike pH_Adjust Adjust pH Spike->pH_Adjust Add_Solvent Add Extraction Solvent pH_Adjust->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Collect Collect Organic Layer Centrifuge->Collect Evaporate Evaporate Collect->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute Analysis Instrumental Analysis Reconstitute->Analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Griseofulvin.

SFE_Workflow cluster_prep Sample Preparation cluster_sfe Supercritical Fluid Extraction cluster_analysis Analysis Solid_Sample Solid Matrix Sample Load_Vessel Load into Extraction Vessel Solid_Sample->Load_Vessel Pressurize Pressurize with Supercritical CO2 Load_Vessel->Pressurize Extract Static & Dynamic Extraction Pressurize->Extract Depressurize Depressurize & Collect Extract Extract->Depressurize Add_IS Add this compound Internal Standard Depressurize->Add_IS Analyze Analyze Extract Add_IS->Analyze

Caption: Supercritical Fluid Extraction (SFE) Workflow for Griseofulvin.

Justification for the Selection of Griseofulvin-d3 as an Internal Standard in a Regulatory Submission

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of bioanalytical methods for regulatory submission, the choice of an appropriate internal standard (IS) is critical for ensuring the accuracy, precision, and reliability of the quantitative data. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte. However, in instances where a SIL-IS is not commercially available or is prohibitively expensive, a well-justified surrogate internal standard can be employed. This guide provides a comprehensive justification for the selection of Griseofulvin-d3 as a suitable internal standard for a specific class of analytes in a regulatory submission, based on its physicochemical properties and demonstrated bioanalytical performance.

Regulatory Framework and Rationale for a Surrogate Internal Standard

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the importance of a consistent and reliable internal standard to compensate for variability during sample processing and analysis. While a SIL-IS is the preferred choice due to its near-identical chemical and physical properties to the analyte, the use of a structural analogue or a surrogate IS is permissible, provided that it is thoroughly justified and its performance is rigorously validated.

The decision to use a surrogate IS like this compound is typically made when a SIL-IS for the target analyte is not available. The primary requirement is that the surrogate IS closely mimics the analytical behavior of the analyte throughout the entire bioanalytical process, including extraction, chromatography, and ionization.

start Start: Need for an Internal Standard is_sil_available Is a Stable Isotope-Labeled (SIL) Internal Standard for the Analyte Available? start->is_sil_available use_sil Select and Validate SIL-IS is_sil_available->use_sil Yes is_analog_available Is a Close Structural Analogue Available? is_sil_available->is_analog_available No validate_method Perform Full Method Validation (Accuracy, Precision, Recovery, Matrix Effect, Stability) use_sil->validate_method use_analog Select and Validate Structural Analogue is_analog_available->use_analog Yes consider_surrogate Consider a Surrogate Internal Standard is_analog_available->consider_surrogate No use_analog->validate_method evaluate_surrogate Evaluate Physicochemical and Bioanalytical Properties of Surrogate Candidates consider_surrogate->evaluate_surrogate select_griseofulvin_d3 Select this compound based on Favorable Properties evaluate_surrogate->select_griseofulvin_d3 select_griseofulvin_d3->validate_method end End: Justified Internal Standard Selected validate_method->end

Figure 1: Logical Workflow for Internal Standard Selection.
Physicochemical Properties of this compound

Griseofulvin is a well-characterized antifungal agent with stable physicochemical properties.[1][2] Its deuterated form, this compound, retains these properties, making it a predictable and reliable compound for use in bioanalysis. The suitability of this compound as an internal standard is predicated on the assumption that the target analyte exhibits similar characteristics, particularly in terms of solubility, extraction efficiency, and chromatographic behavior.

PropertyThis compoundIdeal Internal Standard CharacteristicsHypothetical Analyte "X" Characteristics
Molecular Weight 355.78 g/mol [3]Similar to the analyte to ensure comparable behavior.~300-400 g/mol
Solubility Soluble in ethanol, methanol, acetone, chloroform; poorly soluble in water.[2][4]Similar solubility profile to the analyte in extraction solvents and biological matrix.Soluble in organic solvents, limited aqueous solubility.
Chemical Stability Stable to heat and across a pH range of 3.0-8.8.[4]Stable throughout sample collection, storage, and analysis.Stable under typical bioanalytical conditions.
Chromatographic Retention Amenable to reversed-phase chromatography.Co-elution or close elution with the analyte to compensate for matrix effects.Retained on a C18 column under similar mobile phase conditions.
Ionization Readily ionizes in electrospray ionization (ESI).Consistent and efficient ionization in the chosen mass spectrometry source.Efficiently ionizes in ESI.

Table 1: Comparison of Physicochemical Properties. This table outlines the key properties of this compound and compares them against the characteristics of an ideal internal standard and a hypothetical analyte for which this compound would be a suitable surrogate.

Experimental Protocols

A representative experimental protocol for a bioanalytical method using this compound as an internal standard is provided below. This protocol would require optimization and full validation for the specific analyte of interest.

Sample Preparation: Solid Phase Extraction (SPE)
  • To 100 µL of human plasma, add 25 µL of this compound working solution (e.g., 500 ng/mL in methanol) and vortex.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Load the entire sample onto a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase and inject into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: Shimadzu HPLC or equivalent.

  • Column: Hypersil, Hypurity C18 (50 mm x 4.6 mm, 5 µm).[5]

  • Mobile Phase: 0.05% formic acid in water:acetonitrile (30:70, v/v).[5]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.[5]

  • MS System: Triple quadrupole mass spectrometer with an ESI source.

  • Ionization Mode: Positive.

  • MRM Transitions: To be optimized for the specific analyte and this compound.

Method Validation Procedures

The method would be validated according to FDA and/or EMA guidelines, assessing the following parameters:

  • Selectivity and Specificity: Analysis of blank plasma from at least six different sources to ensure no interference at the retention times of the analyte and IS.

  • Linearity: A calibration curve with a blank, a zero, and at least six non-zero concentrations covering the expected range.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at lower limit of quantification (LLOQ), low, medium, and high concentrations in at least five replicates over at least three separate runs.

  • Extraction Recovery: Comparison of the peak areas of the analyte and IS from extracted samples to those of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Comparison of the peak areas of the analyte and IS in post-extraction spiked samples to those in neat solution at low and high QC levels.

  • Stability: Evaluation of the stability of the analyte and IS under various conditions (freeze-thaw, bench-top, long-term, and in-processed samples).

cluster_prep Sample Processing start Sample Receipt and Storage prep Sample Preparation start->prep spike Spike with This compound (IS) prep->spike extraction Extraction (e.g., SPE, LLE, PP) spike->extraction reconstitution Evaporation and Reconstitution extraction->reconstitution analysis LC-MS/MS Analysis reconstitution->analysis data_processing Data Processing analysis->data_processing quantification Quantification using Analyte/IS Peak Area Ratio data_processing->quantification validation Method Validation (Accuracy, Precision, etc.) quantification->validation reporting Reporting of Results validation->reporting

Figure 2: Experimental Workflow for Bioanalytical Method Validation.

Bioanalytical Performance Data

The following table summarizes representative bioanalytical performance data for an assay measuring Griseofulvin, which demonstrates the suitability of using a well-behaved molecule in a validated method. Similar performance would be expected and required for the target analyte when using this compound as the internal standard.

Validation ParameterAcceptance Criteria (FDA/EMA)Representative Performance Data for Griseofulvin
Extraction Recovery (%) Consistent, precise, and reproducible.Analyte: 87.4% IS (Propranolol): 98.9%[5]
Matrix Effect (%) CV ≤ 15%Within acceptable limits (data not specified in reference)[5]
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 7.5%[5]
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 7.5%[5]
Intra-day Accuracy (%RE) ± 15% (± 20% at LLOQ)Within ± 4.2%[5]
Inter-day Accuracy (%RE) ± 15% (± 20% at LLOQ)Within ± 4.2%[5]

Table 2: Representative Bioanalytical Performance Data. This table shows typical validation results for a Griseofulvin assay, demonstrating that robust and reliable data can be obtained.[5] The use of this compound is expected to provide at least equivalent, if not superior, performance due to its closer structural similarity to Griseofulvin compared to a non-related IS like propranolol.

Comparative Analysis of Internal Standard Alternatives

The choice of an internal standard is a balance between ideal scientific practice and practical availability. The following table and diagram illustrate the rationale for selecting this compound when a SIL-IS is not an option.

Internal Standard TypeAdvantagesDisadvantagesWhen to Use
Stable Isotope-Labeled (SIL) IS The "gold standard"; identical chemical and physical properties to the analyte; compensates for all sources of variability.[6]May not be commercially available; can be expensive to synthesize.Always the preferred option when available.
This compound (as Surrogate IS) Commercially available as a certified reference material; stable and well-characterized; predictable chromatographic and ionization behavior.Not identical to the analyte; may not perfectly mimic the analyte's behavior in all matrices or under all conditions.When a SIL-IS is unavailable and the analyte shares key physicochemical properties with Griseofulvin.
Structurally Unrelated IS Often readily available and inexpensive.May have different extraction recovery, chromatographic retention, and ionization efficiency, leading to inadequate compensation for variability.[6]As a last resort when no suitable SIL or surrogate IS can be found, and requires extensive validation to demonstrate its suitability.

Table 3: Comparison of Internal Standard Alternatives.

goal Goal: Accurate and Precise Quantification of Analyte prop1 Consistent Extraction Recovery goal->prop1 prop2 Similar Chromatographic Retention goal->prop2 prop3 Comparable Ionization Efficiency goal->prop3 prop4 High Purity and Stability goal->prop4 is_choice Selection of This compound prop1->is_choice prop2->is_choice prop3->is_choice prop4->is_choice just1 Solubility profile allows for co-extraction with analyte. is_choice->just1 just2 Reversed-phase retention behavior allows for co-elution, compensating for matrix effects. is_choice->just2 just3 Efficient ESI ionization similar to many drug compounds. is_choice->just3 just4 Available as a certified reference material, ensuring purity and reliable performance. is_choice->just4

Figure 3: Justification Pathway for the Selection of this compound.

Conclusion

The selection of an internal standard is a critical decision in the development of a bioanalytical method for regulatory submission. While a stable isotope-labeled internal standard is the ideal choice, its unavailability necessitates the selection of a suitable surrogate. This compound presents a strong candidate for a surrogate internal standard for analytes with comparable physicochemical properties. Its well-documented stability, predictable chromatographic behavior, and commercial availability as a certified reference material provide a solid foundation for method development. The ultimate justification for its use relies on a comprehensive validation that demonstrates its ability to effectively compensate for analytical variability, thereby ensuring the integrity of the bioanalytical data submitted to regulatory agencies.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.